1-(Quinolin-4-yl)propan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-quinolin-4-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-2-12(14)10-7-8-13-11-6-4-3-5-9(10)11/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCFAKZSGSFCFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=NC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10509615 | |
| Record name | 1-(Quinolin-4-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83629-96-3 | |
| Record name | 1-(Quinolin-4-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(Quinolin-4-yl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(quinolin-4-yl)propan-1-one, a heterocyclic ketone of interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes information on its identification, plausible synthetic routes, expected physicochemical and spectroscopic properties based on analogous structures, and the well-documented biological significance of the quinoline scaffold. This document aims to serve as a foundational resource for researchers initiating projects involving 4-acylquinolines, providing both theoretical grounding and practical insights into their synthesis and characterization.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent scaffold in a vast number of natural products and synthetic compounds with diverse pharmacological activities.[1][2] This privileged structure is a cornerstone in the development of therapeutics ranging from antimalarial and antibacterial agents to anti-inflammatory and anticancer drugs.[1][3] The derivatization of the quinoline core, particularly with acyl groups, offers a versatile platform for modulating biological activity and exploring structure-activity relationships (SAR). This compound, with its propionyl group at the 4-position, represents a key intermediate for further chemical elaboration and a potential pharmacophore in its own right.
Compound Identification and Physicochemical Properties
Chemical Identity:
| Identifier | Value |
| Systematic Name | This compound |
| CAS Number | 83629-96-3 |
| Molecular Formula | C₁₂H₁₁NO |
| Molecular Weight | 185.22 g/mol |
| Canonical SMILES | CCC(=O)C1=CC=NC2=CC=CC=C12 |
Predicted Physicochemical Properties:
-
Appearance: Likely a solid at room temperature, potentially crystalline.
-
Solubility: Expected to be soluble in a range of organic solvents such as dichloromethane, chloroform, and methanol. Solubility in water is predicted to be low.
-
Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.
Chemical Structure
The chemical structure of this compound consists of a quinoline ring with a propan-1-one (propionyl) group attached at the C4 position.
Caption: 2D Structure of this compound
Synthesis of this compound: Plausible Methodologies
Proposed Synthetic Pathway: Modified Friedländer Annulation
This proposed synthesis adapts the general principles of the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2]
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a hypothetical adaptation based on the synthesis of structurally similar compounds.[1] Optimization of reaction conditions, including temperature, reaction time, and catalyst loading, would be necessary.
Materials:
-
2-Aminobenzaldehyde
-
Pentan-2-one
-
Polyphosphoric acid (PPA) or Potassium Hydroxide (KOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminobenzaldehyde (1.0 eq) and pentan-2-one (1.2 eq).
-
Catalyst Addition: Slowly add the acid or base catalyst. For instance, if using polyphosphoric acid, add it portion-wise with stirring. The reaction is often performed neat or in a high-boiling solvent.
-
Reaction: Heat the mixture to a temperature appropriate for the chosen catalyst (e.g., 90-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If an acid catalyst was used, carefully quench the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
Self-Validation: The purity of the synthesized product should be confirmed by TLC, and its identity verified by spectroscopic methods as outlined in the following section.
Spectroscopic Characterization (Predicted)
The definitive structural elucidation of this compound would rely on a combination of spectroscopic techniques. The following are predicted spectral data based on the analysis of closely related quinoline derivatives.[1][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons, typically in the downfield region (δ 7.5-9.0 ppm). The ethyl group of the propionyl moiety would exhibit a quartet for the methylene protons (CH₂) adjacent to the carbonyl group (likely around δ 3.0-3.5 ppm) and a triplet for the terminal methyl protons (CH₃) in the upfield region (around δ 1.2-1.5 ppm).
-
¹³C NMR: The carbon NMR spectrum would display signals for the nine carbons of the quinoline ring and the three carbons of the propionyl group. The carbonyl carbon (C=O) is expected to have a chemical shift in the range of δ 195-205 ppm.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations from the quinoline ring would also be present.
Mass Spectrometry (MS)
Mass spectral analysis would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 185.22). Fragmentation patterns would likely involve the loss of the ethyl group or the entire propionyl group.
Reactivity and Potential for Further Derivatization
The 4-acylquinoline scaffold is a versatile intermediate for the synthesis of more complex molecules. The carbonyl group can undergo a variety of chemical transformations, including:
-
Reduction: The ketone can be reduced to a secondary alcohol, providing a chiral center and opportunities for further functionalization.
-
Condensation Reactions: The α-protons of the ketone are acidic and can participate in aldol-type condensation reactions to form larger carbon skeletons.
-
Formation of Heterocycles: The ketone functionality can be a key component in the construction of new heterocyclic rings fused to the quinoline system.
Biological and Pharmacological Context
While specific biological data for this compound is not extensively reported, the quinoline nucleus is associated with a broad spectrum of pharmacological activities.[1][3]
-
Antimalarial: The 4-aminoquinoline core is central to the antimalarial drugs chloroquine and hydroxychloroquine.
-
Antibacterial: Quinolone and fluoroquinolone antibiotics are a major class of antibacterial agents.
-
Anticancer: Several quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases.
-
Anti-inflammatory: The quinoline scaffold is present in a number of compounds with anti-inflammatory properties.
The synthesis of a library of derivatives based on the this compound core could lead to the discovery of novel compounds with significant therapeutic potential.
Safety and Handling
As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a valuable heterocyclic ketone with significant potential as a building block in medicinal chemistry. This technical guide has provided a comprehensive overview of its chemical identity, a plausible synthetic strategy, and its expected spectroscopic and chemical properties. The rich pharmacology of the quinoline scaffold suggests that derivatives of this compound are promising candidates for future drug discovery efforts. Further research to elucidate the specific biological activities of this compound and its analogues is highly warranted.
References
- BLDpharm. This compound. (Accessed January 24, 2026).
- Kumar, A., et al. (2023). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. ACS Omega.
- Molecules. (2023).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 13745210, 1-(8-chloro-1-propan-2-yl-4H-pyrazolo[4,5-c]quinolin-5-yl)propan-1-one. (Accessed January 24, 2026).
- Thakare, V. G., et al. (2022). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Scientific Reports.
Sources
- 1. Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1-(Quinolin-4-yl)propan-1-one: A Technical Guide
Abstract
Introduction and Molecular Structure
1-(Quinolin-4-yl)propan-1-one is a quinoline derivative with a propionyl group attached at the 4-position. The quinoline moiety is a key pharmacophore in numerous clinically significant drugs, and understanding the spectroscopic properties of its derivatives is crucial for the development of new therapeutic agents. This guide will delve into the predicted spectral characteristics of this molecule, providing a foundational understanding for researchers working with this compound.
Compound Details:
| Parameter | Value |
| IUPAC Name | This compound |
| CAS Number | 83629-96-3 |
| Molecular Formula | C₁₂H₁₁NO |
| Molecular Weight | 185.22 g/mol |
Below is a diagram illustrating the molecular structure and the numbering convention used for the interpretation of the spectral data.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Based on the structure of this compound, we can predict the key features of its ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring and the aliphatic protons of the propionyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.95 | d | 1H | H-2 |
| ~8.20 | d | 1H | H-8 |
| ~7.80 | d | 1H | H-5 |
| ~7.75 | ddd | 1H | H-7 |
| ~7.60 | ddd | 1H | H-6 |
| ~7.45 | d | 1H | H-3 |
| ~3.10 | q | 2H | -CH₂- |
| ~1.25 | t | 3H | -CH₃ |
Interpretation and Rationale:
-
Aromatic Region (7.0-9.0 ppm): The protons on the quinoline ring are expected to resonate in the downfield region due to the deshielding effect of the aromatic system and the electron-withdrawing nitrogen atom. H-2 is anticipated to be the most deshielded proton, appearing as a doublet due to coupling with H-3. The protons of the benzene portion of the quinoline ring (H-5, H-6, H-7, H-8) will exhibit complex splitting patterns (doublets or doublet of doublets) due to ortho and meta couplings.
-
Aliphatic Region (1.0-3.5 ppm): The methylene protons (-CH₂-) of the propionyl group are adjacent to the carbonyl group, which deshields them, leading to a quartet around 3.10 ppm due to coupling with the neighboring methyl protons. The terminal methyl protons (-CH₃) are expected to appear as a triplet around 1.25 ppm, coupled with the methylene protons.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
The carbon-13 NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~202.0 | C=O |
| ~150.5 | C-2 |
| ~148.0 | C-8a |
| ~145.0 | C-4 |
| ~130.0 | C-7 |
| ~129.5 | C-5 |
| ~128.0 | C-4a |
| ~126.5 | C-6 |
| ~123.0 | C-8 |
| ~121.0 | C-3 |
| ~32.0 | -CH₂- |
| ~8.5 | -CH₃ |
Interpretation and Rationale:
-
Carbonyl Carbon: The carbonyl carbon (C=O) is the most deshielded carbon and is expected to have a chemical shift of around 202.0 ppm.
-
Aromatic Carbons: The carbons of the quinoline ring will resonate in the range of 120-151 ppm. The carbons directly attached to the nitrogen (C-2 and C-8a) and the carbon bearing the propionyl group (C-4) will be significantly deshielded.
-
Aliphatic Carbons: The methylene carbon (-CH₂-) will appear around 32.0 ppm, while the terminal methyl carbon (-CH₃) will be the most shielded, with a chemical shift of approximately 8.5 ppm.
Experimental Protocol for NMR Spectroscopy
Caption: Standard workflow for acquiring NMR spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the carbonyl group and the aromatic quinoline ring.
Predicted Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Weak | Aromatic C-H stretch |
| ~2980, ~2940 | Weak | Aliphatic C-H stretch |
| ~1690 | Strong | C=O stretch (ketone) |
| ~1600, ~1580, ~1500 | Medium-Strong | Aromatic C=C and C=N stretches |
| ~1420 | Medium | CH₂ bend |
| ~850 | Strong | C-H out-of-plane bend (aromatic) |
Interpretation and Rationale:
-
C=O Stretch: The most prominent peak in the spectrum is expected to be the strong absorption around 1690 cm⁻¹ corresponding to the stretching vibration of the carbonyl group of the ketone.
-
Aromatic Stretches: The multiple bands in the 1500-1600 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the quinoline ring system. The weak absorptions above 3000 cm⁻¹ are due to the aromatic C-H stretching.
-
Aliphatic Stretches: The weak bands just below 3000 cm⁻¹ are attributed to the symmetric and asymmetric stretching of the C-H bonds in the ethyl group.
-
Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of signals, including C-H bending and skeletal vibrations, which are unique to the molecule and can be used for identification by comparison with a reference spectrum.
Experimental Protocol for IR Spectroscopy
A common and straightforward method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the spectrum.
-
Data Processing: The resulting spectrum is typically processed to show absorbance or transmittance as a function of wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, Electron Ionization (EI) would likely be used.
Predicted Mass Spectrometry Data (EI):
| m/z | Predicted Ion | Interpretation |
| 185 | [C₁₂H₁₁NO]⁺˙ | Molecular Ion (M⁺˙) |
| 156 | [C₁₁H₈N]⁺ | [M - C₂H₅]⁺ (Loss of ethyl radical) |
| 128 | [C₉H₆N]⁺ | [M - C₂H₅CO]⁺ (Loss of propionyl radical) |
| 127 | [C₉H₇N]⁺˙ | Quinoline radical cation |
Interpretation and Rationale:
-
Molecular Ion: The molecular ion peak (M⁺˙) is expected at m/z 185, corresponding to the molecular weight of the compound.
-
Key Fragmentations: The primary fragmentation pathways are likely to involve the cleavage of the bonds adjacent to the carbonyl group.
-
Loss of Ethyl Radical: Cleavage of the bond between the carbonyl carbon and the ethyl group would result in a stable acylium ion at m/z 156.
-
Loss of Propionyl Radical: Cleavage of the bond between the quinoline ring and the carbonyl group would lead to a fragment at m/z 128.
-
Formation of Quinoline Radical Cation: A common fragmentation for quinoline derivatives is the loss of the substituent to form the quinoline radical cation at m/z 127.
-
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol for GC-MS
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).
-
Gas Chromatography (GC): Inject the sample solution into a GC system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms) to separate the analyte from any impurities. The oven temperature program should be optimized to ensure good peak shape and separation.
-
Mass Spectrometry (MS): The eluent from the GC is directed into the ion source of the mass spectrometer (typically operating in EI mode at 70 eV). The mass analyzer then separates the ions based on their mass-to-charge ratio, and a detector records their abundance.
Conclusion
This technical guide provides a detailed, predictive overview of the NMR, IR, and MS spectral data for this compound. While based on established spectroscopic principles and data from analogous structures, it is imperative for researchers to confirm these predictions with experimental data obtained from a pure sample. The protocols and interpretations provided herein serve as a valuable resource for the synthesis, characterization, and analysis of this and related quinoline-based compounds, thereby supporting advancements in medicinal chemistry and drug discovery.
References
As this guide is based on predictive analysis due to the lack of direct experimental data in the searched literature, formal citations to specific data points for the target compound are not applicable. The principles of spectroscopic interpretation are drawn from standard organic chemistry and spectroscopy textbooks.
The Quinoline Scaffold: A Privileged Framework in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activity of Quinoline Derivatives for Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Abstract
The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and profound impact on drug discovery.[1][2][3] This guide provides a comprehensive exploration of the multifaceted biological activities of quinoline derivatives, delving into their mechanisms of action and the experimental methodologies crucial for their evaluation. We will navigate through the extensive landscape of their therapeutic applications, with a particular focus on their roles as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. This document is designed to serve as a technical resource, offering not only a thorough review of the current state of the field but also providing detailed, field-proven experimental protocols and critical insights into the structure-activity relationships that govern the efficacy of these potent compounds.
The Enduring Legacy of the Quinoline Core
Quinoline, a fusion of a benzene and a pyridine ring, is a structural motif that has given rise to a plethora of biologically active molecules.[4] Its inherent physicochemical properties, including its ability to intercalate into DNA and interact with various enzymatic active sites, make it an exceptionally "privileged" scaffold in the design of novel therapeutics.[2][3] The synthetic tractability of the quinoline nucleus allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile to achieve desired therapeutic effects and mitigate toxicity.[1][3] This has led to the development of a wide array of approved drugs and clinical candidates that underscore the enduring relevance of quinoline in medicine.
Anticancer Activity: A Multi-pronged Assault on Malignancy
Quinoline derivatives have emerged as formidable weapons in the fight against cancer, exhibiting a diverse range of mechanisms to thwart tumor growth and proliferation.[1][5][6] Their anticancer effects are often attributed to their ability to interfere with fundamental cellular processes essential for cancer cell survival and propagation.
Mechanisms of Anticancer Action
The anticancer prowess of quinoline derivatives stems from their ability to target multiple key players in cancer cell biology:
-
Topoisomerase Inhibition: Many quinoline-based compounds function as topoisomerase inhibitors, disrupting the process of DNA replication and repair. By stabilizing the transient DNA-topoisomerase cleavage complex, these agents induce cytotoxic DNA strand breaks, ultimately leading to apoptotic cell death.
-
Kinase Inhibition: The aberrant signaling of protein kinases is a hallmark of many cancers. Quinoline derivatives have been successfully designed to target critical kinases involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[4][7][8] By blocking these pro-survival signaling pathways, these compounds can effectively halt tumor growth.
-
Induction of Apoptosis: A significant number of quinoline derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis. This can be achieved through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and modulation of apoptosis-related proteins.[9]
-
Cell Cycle Arrest: The uncontrolled proliferation of cancer cells is a primary target for therapeutic intervention. Quinoline derivatives have been shown to induce cell cycle arrest at different phases (e.g., G2/M), preventing cancer cells from completing their division cycle.[5][9]
-
Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, and its disruption is a validated anticancer strategy. Certain quinoline derivatives can interfere with tubulin polymerization, leading to mitotic arrest and subsequent cell death.
Table 1: Anticancer Activity of Representative Quinoline Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Quinoline-Chalcone Hybrid (12e) | MGC-803 (Gastric) | 1.38 | G2/M Arrest, Apoptosis, ROS Induction | [4][10] |
| Quinoline-Chalcone Hybrid (12e) | HCT-116 (Colon) | 5.34 | G2/M Arrest, Apoptosis, ROS Induction | [4][10] |
| Quinoline-Chalcone Hybrid (12e) | MCF-7 (Breast) | 5.21 | G2/M Arrest, Apoptosis, ROS Induction | [4][10] |
| Phenylsulfonylurea Derivative (7) | HepG-2 (Liver) | 2.71 | PI3K/mTOR Inhibition | [4] |
| Phenylsulfonylurea Derivative (7) | A549 (Lung) | 7.47 | PI3K/mTOR Inhibition | [4] |
| Phenylsulfonylurea Derivative (7) | MCF-7 (Breast) | 6.55 | PI3K/mTOR Inhibition | [4] |
| Bis-quinoline (2a) | U937 (Leukemia) | 0.7 | DNMT Inhibition | |
| Bis-quinoline (2a) | HCT116 (Colon) | Submicromolar | DNMT Inhibition | |
| Hydrazide Derivative (16) | A549 (Lung) | 1.9 | Not specified | [11] |
| Hydrazide Derivative (17) | MCF-7 (Breast) | 2.5 | Not specified | [11] |
Experimental Protocols for Evaluating Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[9]
-
Compound Treatment: Treat the cells with various concentrations of the quinoline derivative and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[6][9]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[6][9]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[9]
-
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Step-by-Step Methodology:
-
Cell Treatment: Induce apoptosis in cells by treating with the quinoline derivative. Include a negative (vehicle-treated) control.
-
Cell Harvesting: Collect 1-5 x 10^5 cells by centrifugation.[12]
-
Washing: Wash the cells once with cold 1X PBS.[12]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[12]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[13]
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[12][13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[12][13]
-
This method utilizes the DNA-intercalating dye propidium iodide to determine the distribution of cells in different phases of the cell cycle via flow cytometry.
-
Step-by-Step Methodology:
-
Cell Harvesting: Harvest approximately 1x10^6 cells and centrifuge at 1200 rpm for 5 minutes.[14]
-
Fixation: Discard the supernatant and add 1 mL of ice-cold 70% ethanol while gently vortexing to fix the cells. Incubate for at least 30 minutes at 4°C.[14]
-
Washing: Centrifuge the fixed cells at 2000 rpm for 5 minutes and wash twice with PBS.[14][15]
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA.
-
PI Staining: Add 400 µL of propidium iodide solution (50 µg/mL in PBS) and incubate in the dark.[14]
-
Flow Cytometry: Analyze the stained cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
-
Step-by-Step Methodology:
-
Reaction Setup: In a microfuge tube, combine supercoiled plasmid DNA (e.g., pBR322), 10x Topoisomerase I assay buffer, and the test quinoline derivative at various concentrations.
-
Enzyme Addition: Add human topoisomerase I enzyme to initiate the reaction. Include a no-enzyme control.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[1][16]
-
Reaction Termination: Stop the reaction by adding a stop buffer/gel loading dye containing SDS and proteinase K.[16]
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. A decrease in the amount of relaxed DNA in the presence of the compound indicates inhibition.
-
These assays measure the ability of a compound to inhibit the activity of a specific kinase.
-
Step-by-Step Methodology (General Principle):
-
Reaction Components: In a microplate well, combine the purified kinase (e.g., EGFR, PI3K), a specific substrate (peptide or lipid), ATP, and the test quinoline derivative.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes) to allow for phosphorylation of the substrate.[13]
-
Detection: The amount of phosphorylated product is quantified using various methods, such as luminescence-based assays (e.g., ADP-Glo™), fluorescence resonance energy transfer (FRET), or ELISA.[13]
-
Data Analysis: The percentage of kinase inhibition is calculated by comparing the signal from the test compound-treated wells to that of the vehicle control.
-
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Quinoline derivatives have a long and storied history in the fight against infectious diseases, with some of the earliest and most effective antimalarial and antibacterial drugs belonging to this class. Their broad-spectrum antimicrobial activity continues to be an active area of research, particularly in the face of rising antimicrobial resistance.[17]
Mechanisms of Antimicrobial Action
The antimicrobial effects of quinoline derivatives are diverse and target essential cellular processes in bacteria and fungi:
-
DNA Gyrase and Topoisomerase IV Inhibition: Fluoroquinolones, a major class of quinoline-based antibiotics, inhibit bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria). These enzymes are crucial for DNA replication, recombination, and repair, and their inhibition leads to bacterial cell death.
-
Disruption of Cell Wall Synthesis: Some quinoline derivatives have been shown to interfere with the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity.
-
Inhibition of Fungal Ergosterol Biosynthesis: In fungi, certain quinoline derivatives can inhibit enzymes involved in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. This disruption of membrane integrity leads to fungal cell death.[14]
-
Lipopolysaccharide (LPS) Transport Blockade: A novel mechanism identified for some quinoline derivatives is the inhibition of LPS transport in Gram-negative bacteria, which is critical for the integrity of their outer membrane.[18]
Table 2: Antimicrobial Activity of Representative Quinoline Derivatives
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Mechanism of Action | Reference |
| 9-bromo indolizinoquinoline-5,12-dione (7) | E. coli ATCC25922 | 2 | Not specified | [9] |
| 9-bromo indolizinoquinoline-5,12-dione (7) | MRSA | 2 | Not specified | [9] |
| 2-fluoro 9-oxime ketolide-quinolone hybrid (16) | S. pneumoniae ATCC 49619 | ≤ 0.008 | Not specified | [9] |
| 2-fluoro 9-oxime ketolide-quinolone hybrid (17) | S. pneumoniae ATCC 49619 | ≤ 0.008 | Not specified | [9] |
| 2-fluoro 9-oxime ketolide-quinolone hybrid (18) | S. pneumoniae ATCC 49619 | ≤ 0.008 | Not specified | [9] |
| Quinolidene-rhodanine conjugate (27-32) | M. tuberculosis H37Ra | 1.66–9.57 | Not specified | [9] |
| 7-trifluoromethyl quinolone triazole (6d) | MRSA | 0.5 | Not specified | [17] |
| 3-aminothiazol-quinolone (6e) | MRSA | 0.8 | Not specified | [17] |
| Quinoline-2-one derivative (6c) | MRSA | 0.75 | Dihydrofolate reductase inhibition | [19] |
| Quinoline-2-one derivative (6c) | VRE | 0.75 | Dihydrofolate reductase inhibition | [19] |
Experimental Protocols for Evaluating Antimicrobial Activity
This is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Serial Dilution of Compound: In a 96-well microtiter plate, perform serial twofold dilutions of the quinoline derivative in the broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by bacterial DNA gyrase.
-
Step-by-Step Methodology:
-
Reaction Mixture: In a microfuge tube, combine relaxed plasmid DNA (e.g., pBR322), DNA gyrase, ATP, and the test quinoline derivative in a suitable assay buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour) to allow for DNA supercoiling.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA intercalating dye and loading buffer.
-
Agarose Gel Electrophoresis: Separate the relaxed and supercoiled DNA forms by electrophoresis on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands. A decrease in the amount of supercoiled DNA in the presence of the compound indicates inhibition.
-
Antiviral Activity: A Broad-Spectrum Defense
The quinoline scaffold has also demonstrated significant potential in the development of antiviral agents, with activity reported against a range of viruses, including influenza, HIV, and Zika virus.[9][20]
Mechanisms of Antiviral Action
Quinoline derivatives can interfere with various stages of the viral life cycle:
-
Inhibition of Viral Entry: Some compounds can block the attachment or entry of viruses into host cells.
-
Reverse Transcriptase Inhibition: For retroviruses like HIV, quinoline derivatives can inhibit the activity of reverse transcriptase, an enzyme essential for the conversion of viral RNA into DNA.
-
Inhibition of Viral Replication: Other mechanisms include the inhibition of viral polymerases or proteases, which are critical for viral replication and maturation.
Table 3: Antiviral Activity of Representative Quinoline Derivatives
| Compound/Derivative | Virus | EC50 (µM) | Mechanism of Action | Reference |
| N-(2-(arylmethylimino) ethyl)-7-chloroquinolin-4-amine (2) | Zika Virus | 0.8 ± 0.07 | Not specified | [9] |
| Dibucaine derivative (6) | Enterovirus A71 | 1.238 ± 0.122 | Not specified | [9] |
| Isoquinolone derivative (1) | Influenza A and B | 0.2 - 0.6 | Viral polymerase inhibition | [21] |
| Isoquinolone derivative (21) | Influenza A and B | 9.9 - 18.5 | Viral polymerase inhibition | [21] |
| Quinoxaline derivative | HIV (Reverse Transcriptase) | 0.0031 | Reverse Transcriptase Inhibition | [22] |
| Quinoxaline derivative | Human Cytomegalovirus | Not specified | Not specified | [22] |
Experimental Protocols for Evaluating Antiviral Activity
This assay is the gold standard for quantifying the infectivity of lytic viruses and assessing the efficacy of antiviral compounds.
-
Step-by-Step Methodology:
-
Cell Monolayer: Seed susceptible host cells in a multi-well plate to form a confluent monolayer.
-
Virus Adsorption: Remove the growth medium and infect the cells with a known amount of virus in the presence of various concentrations of the quinoline derivative. Allow the virus to adsorb for 1-2 hours.[23]
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.[14]
-
Incubation: Incubate the plates for several days to allow for the formation of plaques (zones of cell death).
-
Plaque Visualization and Counting: Fix and stain the cell monolayer (e.g., with crystal violet). Plaques will appear as clear zones. Count the number of plaques in each well.[14]
-
Data Analysis: Calculate the percentage of plaque reduction at each compound concentration compared to the virus control.
-
This assay measures the ability of a compound to inhibit the activity of viral reverse transcriptase.
-
Step-by-Step Methodology:
-
Reaction Setup: In a microplate well, combine a template-primer (e.g., poly(A)•oligo(dT)), dNTPs (including a labeled dNTP), purified reverse transcriptase, and the test quinoline derivative.
-
Incubation: Incubate the reaction mixture to allow for the synthesis of a new DNA strand.
-
Detection: The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTP. This can be done using colorimetric or radiometric methods.
-
Inhibition Calculation: The percentage of RT inhibition is determined by comparing the activity in the presence of the compound to that of a control without the inhibitor.
-
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases. Quinoline derivatives have shown promise as anti-inflammatory agents by targeting key enzymes and pathways involved in the inflammatory response.
Mechanisms of Anti-inflammatory Action
-
Cyclooxygenase (COX) Inhibition: A primary mechanism of anti-inflammatory action for many quinoline derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation. By inhibiting COX-2, these compounds reduce the production of pro-inflammatory prostaglandins.
Table 4: Anti-inflammatory Activity of Representative Quinoline Derivatives
| Compound/Derivative | Target | IC50 (µM) | Reference |
| 2-(4-(azido)phenyl)-6-benzoyl-quinoline-4-carboxylic acid (QIN1) | COX-2 | 0.057 - 0.085 | [3] |
| 2-(4-(methylsulfonyl) phenyl)-3-phenylquinoline-4-carboxylic acid (QIN2) | COX-2 | 0.07 | [3] |
| Quinoline-2-carboxamides | COX-2 | 2.30 - 6.13 | [3] |
| Indolizine derivative (5a) | COX-2 | 5.84 | [24] |
| Indolizine derivative (5b) | COX-2 | 6.73 | [24] |
| Indolizine derivative (5c) | COX-2 | 6.99 | [24] |
Experimental Protocol for Evaluating Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Prepare a solution of purified COX-2 enzyme and its substrate, arachidonic acid.
-
Reaction Mixture: In a microplate, combine the COX-2 enzyme, a chromogenic substrate, and the test quinoline derivative.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C).
-
Absorbance Measurement: The peroxidase activity of COX-2 leads to the oxidation of the chromogenic substrate, resulting in a color change that can be measured spectrophotometrically.
-
Inhibition Calculation: The percentage of COX-2 inhibition is calculated by comparing the rate of color development in the presence of the test compound to that of the control.
-
Visualizing the Pathways: A Diagrammatic Representation
To better understand the intricate relationships between quinoline derivatives and their biological targets, the following diagrams illustrate key experimental workflows and signaling pathways.
Figure 1: Workflow for assessing the in vitro anticancer activity of quinoline derivatives.
Figure 2: Experimental workflow for evaluating the antimicrobial properties of quinoline derivatives.
Conclusion: The Future of Quinoline in Drug Discovery
The quinoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its remarkable chemical versatility and the diverse biological activities of its derivatives ensure its enduring prominence in medicinal chemistry. This guide has provided a comprehensive overview of the key biological activities of quinoline derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The detailed experimental protocols and mechanistic insights presented herein are intended to empower researchers and drug development professionals in their quest to harness the full therapeutic potential of this remarkable heterocyclic system. As our understanding of disease biology deepens, the rational design and synthesis of novel quinoline derivatives will undoubtedly lead to the development of next-generation therapies for a wide range of human ailments.
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Quinolinone Scaffolds: A Technical Guide to Unlocking Novel Therapeutic Targets
Abstract
The quinolinone core, a privileged heterocyclic scaffold, has emerged as a cornerstone in modern medicinal chemistry, giving rise to a diverse array of molecules with significant therapeutic potential. This technical guide provides an in-depth exploration of the key molecular targets of quinolinone compounds, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the mechanistic intricacies of how these compounds interact with their targets, supported by quantitative data and detailed experimental protocols for target identification and validation. Furthermore, this guide will visualize the complex signaling pathways modulated by quinolinone derivatives, providing a comprehensive understanding of their cellular effects.
Introduction: The Quinolinone Moiety - A Versatile Pharmacophore
The quinolinone structural motif, characterized by a bicyclic system containing a benzene ring fused to a pyridinone ring, is found in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] This versatility stems from the scaffold's ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and target specificity. From their initial discovery as antimicrobial agents to their current prominence in oncology and neuroscience, quinolinone derivatives continue to be a fertile ground for the discovery of novel therapeutics.[2][3] This guide will focus on the key therapeutic targets that have been successfully modulated by this remarkable class of compounds.
Key Therapeutic Targets of Quinolinone Compounds
The therapeutic efficacy of quinolinone derivatives can be attributed to their ability to interact with a range of critical cellular targets. This section will explore the major classes of these targets, the underlying mechanisms of inhibition, and provide examples of quinolinone-based inhibitors.
DNA Gyrase and Topoisomerase: The Classic Antibacterial Target
The initial therapeutic success of quinolones, a subclass of quinolinones, was in the field of antibacterials. Their mechanism of action involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them ideal targets for antimicrobial therapy.
Mechanism of Action: Quinolones bind to the enzyme-DNA complex, stabilizing the transient double-strand breaks created by the enzymes.[4] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DNA damage and ultimately bacterial cell death. The binding is cooperative, with the gyrase-DNA complex inducing a specific binding site for the quinolone molecule.[2]
Receptor Tyrosine Kinases (RTKs): A Central Hub in Cancer Therapy
Receptor tyrosine kinases are a family of cell surface receptors that play a pivotal role in regulating cellular processes such as growth, proliferation, differentiation, and survival.[5] Dysregulation of RTK signaling is a hallmark of many cancers, making them a prime target for therapeutic intervention. Several quinolinone derivatives have been developed as potent inhibitors of various RTKs, including the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).
Mechanism of Action: Quinolinone-based RTK inhibitors typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade.[6] The quinazoline core of many of these inhibitors forms a critical hydrogen bond with the hinge region of the kinase, a key interaction for potent inhibition.[1]
Signaling Pathway: Generic Receptor Tyrosine Kinase (RTK) Pathway
The following diagram illustrates the general signaling cascade initiated by the activation of a receptor tyrosine kinase.
Caption: Generic RTK signaling pathway.
Phosphodiesterases (PDEs): Modulators of Second Messenger Signaling
Phosphodiesterases are a superfamily of enzymes that regulate the intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] By hydrolyzing these cyclic nucleotides, PDEs play a crucial role in a wide range of physiological processes, including inflammation, cardiovascular function, and neuronal signaling. Quinolinone-based compounds have been identified as potent and selective inhibitors of several PDE isoforms, most notably PDE4 and PDE5.
Structure-Activity Relationship (SAR) and Binding Mode: The development of quinolinone-based PDE inhibitors has revealed key structural features necessary for potent and selective activity. For PDE5 inhibitors, an electron-withdrawing group at the C6-position and an ethyl group at the C8-position of the quinoline ring have been shown to significantly enhance potency and selectivity.[7] These inhibitors typically bind in the active site of the enzyme, competing with the natural substrate.[6] Docking studies of quinolinone-based PDE4 inhibitors suggest that an amide function can form a hydrogen bond with Gln443 in a hydrophobic region, while other moieties can interact with metal ions in the active site, contributing to the inhibitory activity.[2]
PI3K/Akt/mTOR Pathway: A Critical Regulator of Cell Growth and Survival
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central signaling cascade that governs cell growth, proliferation, survival, and metabolism.[3] Aberrant activation of this pathway is a common event in many human cancers, making it an attractive target for drug development. Several quinolinone derivatives have been shown to inhibit key components of this pathway, acting as single or dual inhibitors of PI3K and mTOR.
Mechanism of Action: Quinolinone-based inhibitors of the PI3K/Akt/mTOR pathway typically act as ATP-competitive inhibitors of the PI3K and/or mTOR kinases. By blocking the activity of these kinases, they prevent the phosphorylation of downstream effectors, leading to the inhibition of cell growth and the induction of apoptosis.[1]
Signaling Pathway: PI3K/Akt/mTOR Pathway
The following diagram outlines the key components and interactions within the PI3K/Akt/mTOR signaling cascade.
Caption: The PI3K/Akt/mTOR signaling pathway.
NF-κB Signaling Pathway: A Key Player in Inflammation and Immunity
The nuclear factor-kappa B (NF-κB) signaling pathway is a crucial regulator of the immune and inflammatory responses.[8] It controls the expression of a wide range of genes involved in cell survival, proliferation, and inflammation. Dysregulation of the NF-κB pathway is implicated in various inflammatory diseases and cancers. Some quinoline derivatives have been shown to inhibit the NF-κB pathway.
Mechanism of Action: Certain quinoline compounds can inhibit the NF-κB pathway by interfering with the DNA-binding activity of the p65/NF-κB transcription factor.[8] This prevents the transcription of NF-κB target genes, thereby suppressing the inflammatory response. For example, one novel quinoline, Q3, was found to inhibit TNF-induced transcription of NF-κB target genes without affecting the degradation of its inhibitor, IκB.[8]
Signaling Pathway: Canonical NF-κB Pathway
The following diagram illustrates the canonical NF-κB signaling cascade.
Caption: The canonical NF-κB signaling pathway.
Quantitative Data on Quinolinone Compound Activity
The following tables summarize the inhibitory activities of selected quinolinone derivatives against various therapeutic targets and cancer cell lines. This data provides a quantitative basis for understanding the structure-activity relationships and the therapeutic potential of these compounds.
Table 1: Inhibitory Activity of Quinolinone Derivatives against Kinases
| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |
| Gedatolisib | PI3Kα | 0.4 | [9] |
| Gedatolisib | PI3Kγ | 5.4 | [9] |
| MK2206 | AKT1 | 8 | [9] |
| MK2206 | AKT2 | 12 | [9] |
| MK2206 | AKT3 | 65 | [9] |
| Compound HA-2l | mTOR | 66 | [10] |
| Compound HA-2c | mTOR | 75 | [10] |
| Compound 239 | PI3Kα | 70 | [11] |
| Compound 157 | PI3Kα | 2.42 | [11] |
| Compound 157 | mTOR | 8.55 | [11] |
| Compound 162 | PI3Kα | 58 | [11] |
| Compound 162 | mTOR | 5 | [11] |
| Compound 163 | PI3Kα | 40 | [11] |
| Compound 163 | mTOR | 1 | [11] |
| Compound 168 | PI3Kα | 14 | [11] |
| Compound 168 | PI3Kβ | 190 | [11] |
| Compound 168 | PI3Kδ | 74 | [11] |
| Compound 168 | PI3Kγ | 56 | [11] |
| Compound 168 | mTOR | 65 | [11] |
Table 2: Inhibitory Activity of Quinolinone Derivatives against Phosphodiesterases
| Compound/Derivative | Target PDE | IC50 (nM) | Reference |
| 4-benzylaminoquinoline derivative | PDE5 | 0.05 | [7] |
| SCH 351591 (7) | PDE4 | 58 | [2] |
| Compound 9 | PDE4 | 0.01 | [2] |
| Compound 10 | PDE4 | 0.07 | [2] |
| Compound 11 | PDE4 | 0.06 | [2] |
| ICF24027 | PDE5 | 1.86 | [12] |
Experimental Protocols for Target Identification and Validation
The identification and validation of the molecular targets of quinolinone compounds are crucial steps in the drug discovery process. This section provides detailed, step-by-step methodologies for key experiments used in this endeavor.
Target Identification using Photoaffinity Labeling
Photoaffinity labeling is a powerful technique to identify the direct binding partners of a small molecule within a complex biological system.[13][14]
Experimental Workflow: Photoaffinity Labeling
Caption: Workflow for photoaffinity labeling.
Step-by-Step Protocol:
-
Probe Synthesis: Design and synthesize a quinolinone derivative that incorporates a photoreactive group (e.g., diazirine, benzophenone) and a reporter tag (e.g., biotin, alkyne for click chemistry).
-
Incubation: Incubate the photoaffinity probe with the biological sample (e.g., cell lysate, intact cells) to allow for binding to its target protein(s).[13]
-
UV Irradiation: Expose the sample to UV light of a specific wavelength to activate the photoreactive group, leading to the formation of a covalent bond between the probe and its target.[13]
-
Cell Lysis and Biotinylation (if applicable): If live cells were used, lyse the cells to release the protein complexes. If an alkyne-tagged probe was used, perform a click chemistry reaction to attach a biotin tag.
-
Affinity Purification: Use streptavidin-coated beads to capture the biotinylated probe-protein complexes, thereby enriching for the target proteins.[14]
-
Washing: Perform extensive washing steps to remove non-specifically bound proteins.
-
Elution and SDS-PAGE: Elute the captured proteins from the beads and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Mass Spectrometry: Excise the protein bands of interest from the gel, perform in-gel digestion (e.g., with trypsin), and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[14]
-
Data Analysis and Target Validation: Analyze the mass spectrometry data to identify proteins that are specifically labeled by the quinolinone probe. Further validation experiments, such as Western blotting, enzymatic assays, or genetic approaches, are then required to confirm the identified targets.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the quinolinone compound and a vehicle control.
-
Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis using Flow Cytometry with Propidium Iodide (PI) Staining
Flow cytometry with propidium iodide staining is a widely used technique to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat them with the quinolinone compound for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane and preserve the cellular structures.
-
Washing: Wash the fixed cells with phosphate-buffered saline (PBS) to remove the ethanol.
-
RNase Treatment: Treat the cells with RNase A to degrade any RNA, ensuring that the propidium iodide only stains the DNA.
-
Propidium Iodide Staining: Stain the cells with a solution containing propidium iodide, which intercalates into the DNA.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell, allowing for the differentiation of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
-
Data Analysis: Use specialized software to analyze the flow cytometry data and quantify the percentage of cells in each phase of the cell cycle.
Conclusion and Future Directions
The quinolinone scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents targeting a wide range of diseases. The ability to modulate the activity of key cellular targets such as DNA topoisomerases, receptor tyrosine kinases, phosphodiesterases, and critical signaling pathways like PI3K/Akt/mTOR and NF-κB underscores the therapeutic potential of this chemical class. The experimental protocols detailed in this guide provide a robust framework for the identification and validation of new quinolinone targets, paving the way for the discovery of next-generation therapeutics.
Future research in this field will likely focus on the development of more selective and potent quinolinone derivatives, the exploration of novel therapeutic targets, and the use of advanced techniques such as chemoproteomics to gain a deeper understanding of the cellular mechanisms of action of these compounds. The continued investigation of the quinolinone scaffold holds great promise for addressing unmet medical needs in oncology, infectious diseases, and neurodegenerative disorders.
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Conrad-Limpach synthesis of 4-hydroxyquinolines.
An In-Depth Technical Guide to the Conrad-Limpach Synthesis of 4-Hydroxyquinolines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Conrad-Limpach synthesis, a cornerstone in heterocyclic chemistry since its discovery in 1887, remains a pivotal method for the preparation of 4-hydroxyquinolines.[1][2] This class of compounds forms the structural core of numerous pharmacologically active agents, underscoring the enduring relevance of this synthetic route in medicinal chemistry and drug development.[1][3] This technical guide provides a comprehensive exploration of the Conrad-Limpach synthesis, delving into its mechanistic intricacies, critical experimental parameters, and practical applications. By synthesizing theoretical principles with field-proven insights, this document serves as an authoritative resource for researchers aiming to leverage this powerful reaction in their synthetic endeavors.
Introduction: The Significance of the 4-Hydroxyquinoline Scaffold
The quinoline nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties.[1][3] Specifically, the 4-hydroxyquinoline and its tautomeric form, the 4-quinolone, are of paramount importance. They are key components in a variety of chemotherapeutic agents, most notably the quinolone family of antibiotics.[1] These drugs function by inhibiting bacterial DNA gyrase or topoisomerase II/IV, enzymes essential for DNA replication and transcription, thereby exerting a bactericidal effect.[1] The Conrad-Limpach synthesis provides a direct and versatile route to this valuable heterocyclic system, starting from readily available anilines and β-ketoesters.[1][3]
The Core Synthesis: Mechanism and Rationale
The Conrad-Limpach synthesis is fundamentally a two-stage process: an initial condensation reaction followed by a high-temperature thermal cyclization.[1][4]
Stage 1: Formation of the β-Aminoacrylate Intermediate
The synthesis commences with the condensation of an aniline with a β-ketoester.[1] This initial step is typically conducted at or near room temperature and is often catalyzed by a small amount of acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1] The aniline's nucleophilic amino group preferentially attacks the more electrophilic keto-carbonyl of the β-ketoester, leading to the formation of a tetrahedral intermediate. Subsequent dehydration yields a Schiff base, which readily tautomerizes to the more stable β-aminoacrylate (an enamine ester).[1]
This initial reaction's temperature is a critical parameter that dictates the regioselectivity of the initial attack. At lower temperatures (e.g., room temperature), the reaction is under kinetic control, favoring the attack on the more reactive ketone and leading to the β-aminoacrylate, the precursor for the Conrad-Limpach product (4-hydroxyquinoline).[1][5]
The Knorr Quinoline Synthesis: A Competing Pathway
It is crucial to distinguish the Conrad-Limpach synthesis from the closely related Knorr quinoline synthesis. If the initial condensation is performed at a significantly higher temperature (around 140 °C), the reaction becomes thermodynamically controlled.[1][5] Under these conditions, the aniline attacks the less reactive ester carbonyl, forming a more stable β-keto anilide intermediate.[1][5] Subsequent cyclization of this intermediate leads to the formation of a 2-hydroxyquinoline, the characteristic product of the Knorr synthesis.[1][5]
Diagram: Conrad-Limpach vs. Knorr Synthesis Pathways
Caption: Regioselectivity in the initial condensation step determines the final product.
Stage 2: Thermal Cyclization
The second and often rate-determining step of the Conrad-Limpach synthesis is the thermal cyclization of the β-aminoacrylate intermediate.[1] This step requires high temperatures, typically around 250 °C, to overcome the energy barrier associated with the electrocyclic ring closure.[1] During this process, the aromatic ring of the aniline moiety acts as a nucleophile, attacking the ester carbonyl of the β-aminoacrylate. This intramolecular reaction leads to the formation of the quinoline ring system with the concomitant elimination of an alcohol molecule (from the ester).[1][4]
The choice of solvent for this high-temperature cyclization is critical for achieving high yields.[1][6] Early work often involved heating the intermediate neat, resulting in modest yields (often below 30%).[1] However, the use of high-boiling, inert solvents significantly improves the reaction efficiency, with yields often exceeding 90%.[1] These solvents provide a stable medium for the high temperatures required and facilitate efficient heat transfer. Commonly used solvents include mineral oil, diphenyl ether, and Dowtherm A.[6]
Experimental Protocol: A Generalized Approach
The following protocol outlines a general procedure for the Conrad-Limpach synthesis of a 4-hydroxyquinoline. The specific quantities and reaction times should be optimized for the particular substrates being used.
Workflow: Conrad-Limpach Synthesis
Caption: Generalized experimental workflow for the Conrad-Limpach synthesis.
Materials and Reagents
-
Substituted Aniline
-
β-Ketoester (e.g., ethyl acetoacetate)
-
Acid catalyst (e.g., concentrated H₂SO₄)
-
High-boiling solvent (e.g., mineral oil, diphenyl ether)
-
Toluene and Hexanes (for washing)
Step-by-Step Procedure
-
Condensation: In a round-bottom flask, combine the aniline and a slight excess of the β-ketoester. Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops). Stir the mixture at room temperature for a specified period (e.g., 1-4 hours) to form the β-aminoacrylate intermediate. In many cases, this intermediate is a viscous oil and is not isolated.[2]
-
Cyclization: To the reaction mixture containing the β-aminoacrylate, add a high-boiling solvent.[6] Equip the flask with a distillation apparatus to remove the alcohol byproduct formed during the cyclization.[6] Heat the mixture to reflux (typically around 250 °C) for 1-2 hours.[1][6] The product will often precipitate from the hot solution.[6]
-
Isolation: Allow the reaction mixture to cool to room temperature. The solid product can be collected by vacuum filtration.
-
Washing and Purification: Wash the collected solid with a non-polar solvent like toluene followed by hexanes to remove residual high-boiling solvent and other impurities.[6] Further purification can be achieved by recrystallization from an appropriate solvent.
Data Presentation: Influence of Solvent on Cyclization Yield
The choice of solvent for the thermal cyclization step has a profound impact on the reaction yield. The table below summarizes the effect of different solvents on the yield of a representative Conrad-Limpach synthesis.
| Solvent | Boiling Point (°C) | Yield (%) |
| Mineral Oil | > 275 | ~95 |
| Diphenyl Ether | 259 | High |
| Dowtherm A | 257 | High |
| 2,6-di-tert-butylphenol | 263 | 65 |
| 1,2,4-trichlorobenzene | 214 | Moderate |
| 2-Nitrotoluene | 222 | Moderate |
| Ethyl Benzoate | 212 | Moderate |
| Neat (No Solvent) | - | < 30 |
Data compiled from multiple sources, including[1] and[6]. Yields are approximate and can vary based on specific substrates and reaction conditions.
As the data indicates, solvents with boiling points above 250 °C generally provide the best yields.[6] While traditional solvents like mineral oil and diphenyl ether are effective, they can be inconvenient to handle.[6] Alternative, less common high-boiling solvents can also be employed, offering a balance of performance, cost, and ease of use.[6]
Limitations and Considerations
Despite its utility, the Conrad-Limpach synthesis has some limitations:
-
Harsh Conditions: The high temperatures required for the cyclization step can be a significant drawback, particularly for substrates with sensitive functional groups.
-
Substituent Effects: The presence of strong electron-withdrawing groups on the aniline ring can deactivate the aromatic system, making the nucleophilic attack during cyclization more difficult and leading to lower yields.[2]
-
Regioselectivity: Careful temperature control is necessary to avoid the formation of the Knorr product (2-hydroxyquinoline).
Conclusion
The Conrad-Limpach synthesis is a robust and historically significant method for the construction of the 4-hydroxyquinoline scaffold. A thorough understanding of its mechanism, particularly the factors governing the initial condensation and the requirements for the thermal cyclization, is essential for its successful application. By carefully selecting reaction conditions, particularly temperature and solvent, researchers can effectively utilize this reaction to access a wide range of 4-hydroxyquinolines for applications in drug discovery and materials science. This guide provides the foundational knowledge and practical insights necessary to implement this valuable synthetic tool.
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The Architecture of Inhibition: A Technical Guide to the Structure-Activity Relationship of Quinolone Antibacterials
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinolone class of antibiotics has been a cornerstone of antibacterial therapy for decades, valued for their broad spectrum of activity and potent bactericidal effects.[1][2] Their clinical success is a direct result of extensive medicinal chemistry efforts that have meticulously defined the relationship between their chemical structure and biological activity. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of quinolones, moving beyond a simple cataloging of substituents to explain the causal links between molecular architecture, target engagement, antibacterial spectrum, and the circumvention of resistance. We will dissect the quinolone pharmacophore, analyze the strategic impact of modifications at each position, and elucidate the molecular interplay with their targets, DNA gyrase and topoisomerase IV. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel antibacterial agents, offering field-proven insights to guide future design strategies.
The Quinolone Core: An Unwavering Foundation for Antibacterial Activity
The fundamental quinolone scaffold is a bicyclic aromatic structure, which is essential for its antibacterial properties.[1] The core pharmacophore, responsible for the fundamental mechanism of action, consists of a 4-oxo-1,4-dihydroquinoline ring system with a carboxylic acid at the C-3 position. This specific arrangement is critical for the drug's interaction with the bacterial type II topoisomerase enzymes, DNA gyrase and topoisomerase IV.[3][4]
The 3-carboxylic acid and the 4-oxo groups are considered indispensable for antibacterial activity.[3][4][5] They are directly involved in binding to the cleaved DNA and the enzyme, forming a stable ternary complex that ultimately leads to bacterial cell death.[6] Any modification or removal of these functional groups results in a significant loss of potency.[5][7]
Caption: Simplified workflow of the quinolone mechanism of action.
Overcoming the Defenses: SAR in the Context of Bacterial Resistance
The emergence of bacterial resistance is a significant challenge to the clinical utility of quinolones. [8][9]The two primary mechanisms of resistance are target-mediated resistance, through mutations in the quinolone-binding regions of DNA gyrase and topoisomerase IV, and altered drug accumulation, via overexpression of efflux pumps or reduced influx. [10][9][11] Understanding the SAR of quinolones is crucial for designing new agents that can overcome these resistance mechanisms. For instance, modifications at the C-7 and C-8 positions can alter the drug's interaction with the target enzymes, potentially restoring activity against strains with specific mutations. [9]Bulky C-7 substituents can also reduce the affinity of the quinolone for efflux pumps, thereby increasing its intracellular concentration. [4]
Experimental Protocols for SAR Evaluation
The elucidation of quinolone SAR relies on a suite of standardized in vitro and in vivo assays. The following are representative protocols for key experiments.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of a quinolone that inhibits the visible growth of a bacterium.
Methodology:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Escherichia coli, Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.
-
Serial Dilution of Quinolone: The test quinolone is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the quinolone at which there is no visible growth of the bacterium.
DNA Gyrase Inhibition Assay
Objective: To measure the ability of a quinolone to inhibit the supercoiling activity of DNA gyrase.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture containing relaxed plasmid DNA, DNA gyrase, ATP, and a suitable buffer is prepared.
-
Addition of Quinolone: The test quinolone is added to the reaction mixture at various concentrations. A control reaction without the quinolone is also prepared.
-
Incubation: The reaction mixtures are incubated at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction to occur.
-
Termination of Reaction: The reaction is stopped by the addition of a stop solution (e.g., EDTA and proteinase K).
-
Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.
-
Analysis: The gel is visualized under UV light after staining with a DNA-intercalating dye (e.g., ethidium bromide). The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing quinolone concentration. The IC50 value (the concentration of quinolone that inhibits 50% of the enzyme activity) can then be calculated.
Future Directions: Rational Design of Next-Generation Quinolones
The extensive knowledge of quinolone SAR provides a solid foundation for the rational design of new and improved antibacterial agents. Future efforts will likely focus on:
-
Dual-Targeting Agents: Designing quinolones that potently inhibit both DNA gyrase and topoisomerase IV to reduce the likelihood of resistance development.
-
Overcoming Efflux: Developing quinolones with structural features that evade recognition by bacterial efflux pumps.
-
Hybrids and Conjugates: Combining the quinolone scaffold with other antibacterial pharmacophores to create hybrid molecules with novel mechanisms of action or enhanced activity against resistant strains.
-
Targeting Resistant Mutants: Utilizing computational modeling and structural biology to design quinolones that can effectively bind to and inhibit mutated topoisomerase enzymes.
By leveraging the principles of SAR outlined in this guide, the scientific community can continue to innovate and develop the next generation of quinolone antibiotics to combat the ever-evolving threat of bacterial infections.
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Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. (URL: [Link])
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Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. (URL: [Link])
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Mechanism of Quinolone Action and Resistance. (URL: [Link])
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Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. (URL: [Link])
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SAR of Quinolones. (URL: [Link])
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Quinolone antibiotics. (URL: [Link])
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Mechanism of Quinolone Action and Resistance. (URL: [Link])
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C-6 fluorine substituent: Significance and symbolism. (URL: [Link])
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The Quinolinone Scaffold: A Privileged Framework in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The quinolinone core, a bicyclic heterocyclic motif, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable capacity to interact with a diverse array of biological targets. This versatility has led to the development of numerous therapeutic agents with applications spanning oncology, infectious diseases, and inflammation. This technical guide provides a comprehensive exploration of the discovery and development of novel quinolinone-based therapeutic agents. Moving beyond a mere recitation of facts, this document elucidates the causal relationships behind experimental design, presents validated protocols, and offers insights into the strategic navigation of the drug discovery pipeline, from initial hit identification to lead optimization and preclinical evaluation. Our focus remains on empowering researchers with the foundational knowledge and practical methodologies necessary to innovate within this promising chemical space.
The Quinolinone Core: A Foundation of Therapeutic Versatility
The quinolinone scaffold, characterized by a fused benzene and pyridinone ring system, possesses a unique combination of structural and electronic features that underpin its broad pharmacological potential. Its rigid, planar structure provides a robust framework for the precise spatial orientation of functional groups, facilitating high-affinity interactions with protein binding sites. Furthermore, the presence of nitrogen and oxygen heteroatoms, along with the aromatic system, allows for a rich tapestry of non-covalent interactions, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions.
Quinoline and its derivatives have been successfully developed into a range of therapeutic agents, showcasing their wide-ranging biological activities.[1] These activities include anticancer, antimalarial, antibacterial, antifungal, antiviral, anti-inflammatory, and analgesic properties, among others.[1][2][3][4] The adaptability of the quinolinone scaffold has made it a cornerstone in the development of new drugs.[1] Several quinoline-based compounds have already received FDA approval for clinical use in treating various cancers and other diseases.[2]
The inherent "druggability" and synthetic accessibility of the quinoline nucleus have made it a focal point of extensive research in the quest for novel therapeutic agents.[5] This guide will delve into the strategic approaches and methodologies employed to harness the full potential of this remarkable scaffold.
Strategic Pathways in Quinolinone Drug Discovery: From Concept to Candidate
The journey from a conceptual quinolinone-based therapeutic to a viable drug candidate is a multi-faceted process demanding a synergistic interplay of synthetic chemistry, biological screening, and computational modeling. This section will illuminate the critical stages of this pathway, emphasizing the rationale behind key experimental decisions.
Figure 1: A generalized workflow for the discovery of novel therapeutic agents, highlighting the iterative nature of the process.
Target Identification and Validation
The initial and most critical step is the identification and validation of a biological target causally linked to the disease of interest. For quinolinone-based agents, a wide array of targets have been successfully pursued, including:
-
Kinases: A prominent class of targets, with numerous quinolinone-based kinase inhibitors developed, particularly in oncology.[6] Several FDA-approved drugs, such as Bosutinib and Lenvatinib, are quinoline-based kinase inhibitors.[2]
-
DNA and Associated Enzymes: Quinolinones can act as DNA intercalators or inhibitors of enzymes like topoisomerase, disrupting DNA replication and transcription in cancer cells.[7]
-
G-Protein Coupled Receptors (GPCRs): The structural diversity of quinolinones allows for the development of potent and selective antagonists for various GPCR subtypes.
-
Epigenetic Targets: Emerging research has shown the potential of quinolinone derivatives to modulate the activity of epigenetic enzymes like histone deacetylases (HDACs) and DNA methyltransferases (DNMTs).[7][8]
Validation of the chosen target is paramount and typically involves genetic (e.g., siRNA, CRISPR) or pharmacological (e.g., tool compounds) approaches to demonstrate that modulation of the target produces the desired therapeutic effect in relevant cellular or animal models.
Hit Identification: Finding the Starting Point
Once a target is validated, the next phase is to identify "hits"—small molecules that exhibit the desired activity against the target. Several strategies are employed:
-
High-Throughput Screening (HTS): This involves screening large libraries of diverse chemical compounds against the target in an automated fashion. The goal is to identify initial hits with modest activity that can serve as starting points for optimization.
-
Fragment-Based Drug Discovery (FBDD): This approach utilizes smaller, low-molecular-weight compounds ("fragments") that bind to the target with low affinity.[9] Biophysical techniques like X-ray crystallography or NMR are used to identify these binders and their binding modes, providing a more efficient starting point for building more potent molecules.[9] A fragment-based approach has been successfully used to identify a quinoline-5,8-dicarboxylic acid scaffold as a lead for JMJD3 inhibitors.[10][11]
-
Structure-Based Drug Design (SBDD) and Virtual Screening: When the three-dimensional structure of the target is known, computational methods can be used to screen virtual libraries of compounds to identify those that are predicted to bind with high affinity.[12] This in silico approach can significantly reduce the number of compounds that need to be synthesized and tested experimentally.
Lead Generation and Optimization: The Path to Potency and Selectivity
Hits from the initial screening are rarely suitable as drug candidates. They typically require extensive chemical modification to improve their potency, selectivity, and drug-like properties. This iterative process is known as lead optimization.
2.3.1. The Central Role of Structure-Activity Relationship (SAR) Studies
SAR studies are the cornerstone of lead optimization. They involve systematically modifying the chemical structure of a hit compound and evaluating the impact of these changes on its biological activity.[13] For the quinolinone scaffold, key areas for modification include:
-
Substitution on the Benzene Ring: The nature and position of substituents on the benzene portion of the quinolinone core can significantly influence activity. For instance, the introduction of a fluorine atom at the C6 position was a breakthrough in the development of fluoroquinolone antibiotics, dramatically improving their antibacterial spectrum.[14]
-
Substituents on the Pyridinone Ring: Modifications at the N1 and C3 positions of the pyridinone ring are common strategies to modulate potency and selectivity.
-
Linker and Side Chain Modifications: For quinolinone hybrids, the nature and length of the linker connecting the quinolinone core to another pharmacophore are critical for optimizing interactions with the target.[15]
Table 1: Illustrative SAR Data for a Hypothetical Series of Quinolinone Kinase Inhibitors
| Compound ID | R1-Substituent (C6) | R2-Substituent (N1) | Kinase X IC50 (nM) | Kinase Y IC50 (nM) |
| QN-1 | -H | -CH3 | 520 | >10,000 |
| QN-2 | -F | -CH3 | 150 | 8,500 |
| QN-3 | -Cl | -CH3 | 85 | 6,200 |
| QN-4 | -Cl | -Cyclopropyl | 25 | 4,800 |
| QN-5 | -Cl | -CH2CH2OH | 35 | >10,000 |
This is a hypothetical table for illustrative purposes.
2.3.2. Computational Chemistry in Lead Optimization
Computational tools play a vital role in guiding the lead optimization process.
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the key interactions that drive binding affinity.[16]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.[16] These models can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.
Figure 2: The iterative cycle of lead optimization, driven by SAR analysis.
Essential Experimental Protocols: A Practical Guide
This section provides detailed, step-by-step methodologies for key experiments in the discovery of quinolinone-based therapeutic agents. These protocols are designed to be self-validating, with built-in controls to ensure data integrity.
Synthesis of a 4-Hydroxy-2-Quinolinone Core
The 4-hydroxy-2-quinolinone scaffold is a common starting point for the synthesis of a wide range of derivatives.[3] One common method is the esterification of 4-hydroxy-2(1H)-quinolone.[17]
Protocol 3.1: Synthesis of 2-oxo-1,2-dihydroquinolin-4-yl acetate [17]
-
Reactant Preparation: In a round-bottom flask, dissolve 4-hydroxy-2(1H)-quinolone (1.0 eq) in a suitable basic solution (e.g., triethylamine).
-
Acylation: Add acetic anhydride (1.2 eq) dropwise to the solution at room temperature with constant stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-oxo-1,2-dihydroquinolin-4-yl acetate.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Self-Validation:
-
TLC Analysis: Compare the Rf value of the product to the starting material.
-
Spectroscopic Analysis: Ensure the NMR and mass spectra are consistent with the expected structure.
-
Melting Point: Compare the melting point of the synthesized compound with the literature value, if available.
In Vitro Kinase Inhibition Assay
To evaluate the potency of synthesized quinolinone derivatives as kinase inhibitors, a robust and reproducible in vitro assay is essential.
Protocol 3.2: ADP-Glo™ Kinase Assay (Promega)
-
Reagent Preparation: Prepare serial dilutions of the test quinolinone compounds in DMSO. Prepare the kinase, substrate, and ATP solution in the appropriate kinase buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at room temperature for the optimized reaction time (typically 60 minutes).
-
ATP Depletion Measurement: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Detection: Add Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive and negative controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Self-Validation:
-
Z'-factor: Calculate the Z'-factor for the assay to ensure it is robust and suitable for screening. A Z'-factor > 0.5 is generally considered acceptable.
-
Reference Inhibitor: Include a known inhibitor of the target kinase as a positive control to validate assay performance.
Cell-Based Proliferation Assay
To assess the cytotoxic or anti-proliferative effects of the quinolinone compounds on cancer cells, a cell-based assay is employed. The MTT assay is a widely used colorimetric method.[18]
Protocol 3.3: MTT Assay for Cell Viability [18]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the quinolinone compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Self-Validation:
-
Positive Control: Include a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
Blank Wells: Include wells with media and MTT but no cells to determine the background absorbance.
-
Untreated Controls: Include wells with cells and media but no compound treatment to represent 100% viability.
Preclinical Development: Bridging the Gap to the Clinic
Once a lead compound with desirable potency and selectivity has been identified, it enters preclinical development. This phase aims to evaluate the compound's safety and efficacy in vivo and to characterize its pharmacokinetic and pharmacodynamic properties.[19]
Pharmacokinetics (PK) and Pharmacodynamics (PD)
Understanding the interplay between PK ("what the body does to the drug") and PD ("what the drug does to the body") is crucial for predicting clinical efficacy and safety.[19]
-
Pharmacokinetics (ADME): This involves studying the Absorption, Distribution, Metabolism, and Excretion of the drug.[19] For quinolones, oral bioavailability is often excellent (greater than 95% for many).[20] However, factors such as co-administration with antacids containing magnesium or aluminum can reduce absorption.[20][21]
-
Pharmacodynamics: This relates the drug concentration at the site of action to the observed therapeutic effect.[22] For quinolones, concentration-dependent killing and a long post-antibiotic effect are often desirable properties.[21]
Table 2: Key Pharmacokinetic Parameters for Selected Quinolone Drugs
| Drug | Oral Bioavailability (%) | Protein Binding (%) | Elimination Half-life (hours) | Primary Route of Excretion |
| Ciprofloxacin | ~70 | 20-40 | 3-5 | Renal and non-renal |
| Levofloxacin | >99 | 24-38 | 6-8 | Renal |
| Moxifloxacin | ~90 | ~50 | 12 | Renal and Hepatic |
| Quinine [23] | Variable | 70-95 | 8-14 (adults) | Renal (20%) |
Data compiled from various sources for illustrative purposes.
In Vivo Efficacy Studies
The therapeutic effect of a lead compound must be demonstrated in a relevant animal model of the disease. For anticancer quinolinones, this often involves xenograft models where human tumor cells are implanted into immunocompromised mice.[24]
Protocol 4.1: Murine Xenograft Model for Anticancer Efficacy
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MDA-MB-231 for breast cancer) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the quinolinone compound (e.g., orally or intraperitoneally) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.
-
Toxicity Monitoring: Monitor the body weight and overall health of the animals as indicators of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis). Compare the tumor growth inhibition in the treated groups to the control group.
Self-Validation:
-
Vehicle Control Group: Essential for determining the baseline tumor growth rate.
-
Positive Control Group: If available, a standard-of-care drug can be included for comparison.
-
Statistical Analysis: Use appropriate statistical methods to determine the significance of the observed anti-tumor effects.
Future Directions and Emerging Frontiers
The field of quinolinone-based drug discovery is continually evolving. Several exciting areas of research are poised to further expand the therapeutic utility of this versatile scaffold:
-
Targeting Novel Pathways: The application of quinolinones is expanding beyond traditional targets to include complex signaling networks and protein-protein interactions.
-
Hybrid Molecules and Multi-Targeting Agents: The design of hybrid molecules that combine the quinolinone scaffold with other pharmacophores is a promising strategy for developing agents that can modulate multiple targets simultaneously, potentially leading to enhanced efficacy and reduced drug resistance.[15][25]
-
Green Synthesis Approaches: There is a growing emphasis on developing environmentally friendly synthetic methods for quinoline derivatives to minimize the use and generation of hazardous substances.[4]
-
Advanced Drug Delivery Systems: The formulation of quinolinone-based drugs into novel delivery systems, such as nanoparticles, can improve their solubility, bioavailability, and targeted delivery to the site of action.
Conclusion
The quinolinone scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its remarkable versatility and proven track record in yielding clinically successful drugs ensure that it will remain a fertile ground for the discovery of novel therapeutic agents for the foreseeable future. The strategic integration of rational design, robust synthetic methodologies, and comprehensive biological evaluation, as outlined in this guide, will be paramount in unlocking the full therapeutic potential of this privileged chemical framework. By adhering to principles of scientific integrity and a deep understanding of the underlying causality in experimental design, the research community can continue to innovate and deliver the next generation of life-saving quinolinone-based medicines.
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Methodological & Application
Application Notes and Protocols for the Antibacterial Screening of Novel Quinoline Derivatives
Introduction: The Enduring Promise and Evolving Challenge of Quinolone Antibacterials
The quinolone scaffold has been a cornerstone of antibacterial therapy for decades, giving rise to highly successful fluoroquinolone antibiotics.[1][2] These synthetic agents exert their bactericidal effects by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication.[3][4] However, the relentless rise of antibiotic resistance necessitates a continuous search for novel antibacterial agents.[5] The development of new quinoline derivatives offers a promising avenue, leveraging a well-established pharmacophore to combat resistant pathogens.
This guide provides a comprehensive framework for the initial antibacterial screening of novel quinoline derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but also the underlying scientific rationale to empower informed experimental design and data interpretation. We will navigate the critical path from preliminary screening to initial toxicological assessment, ensuring a robust and self-validating workflow.
Chapter 1: Foundational Principles of Antibacterial Screening
A successful antibacterial screening campaign is a multi-step process designed to identify and characterize compounds with potent and selective activity against pathogenic bacteria. The initial stages are crucial for filtering large numbers of compounds to a manageable few for further investigation.
The Screening Cascade: A Strategic Funnel
The process can be visualized as a funnel, starting with broad primary screens to identify any antibacterial activity, followed by more specific secondary and tertiary assays to determine potency, spectrum of activity, and preliminary safety.
Caption: A streamlined workflow for antibacterial drug discovery.
Selecting the Right Tools: Bacterial Strains and Growth Media
The choice of bacterial strains is paramount and should reflect the intended therapeutic application of the novel quinoline derivatives. A standard panel should include representative Gram-positive and Gram-negative bacteria.
Table 1: Recommended Bacterial Strains for Initial Screening
| Gram Stain | Species | ATCC Number | Rationale |
| Gram-positive | Staphylococcus aureus | 29213 | Common cause of skin and soft tissue infections. |
| Gram-positive | Enterococcus faecalis | 29212 | Important nosocomial pathogen. |
| Gram-negative | Escherichia coli | 25922 | Representative of enteric bacteria, common cause of UTIs. |
| Gram-negative | Pseudomonas aeruginosa | 27853 | Opportunistic pathogen known for its intrinsic resistance. |
The choice of growth medium is equally critical for ensuring reproducible results. Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) are the standard media for routine antimicrobial susceptibility testing due to their low levels of inhibitors that can interfere with the activity of certain antibiotics.[6]
Chapter 2: Primary Screening for Antibacterial Activity
The initial goal is to quickly and efficiently identify which of the novel quinoline derivatives possess any level of antibacterial activity. The agar well diffusion method is a robust and cost-effective technique for this purpose.[7][8]
Principle of the Agar Well Diffusion Assay
This method involves inoculating an agar plate with a standardized bacterial suspension. Wells are then created in the agar and filled with the test compounds. As the compounds diffuse through the agar, a concentration gradient is formed. If a compound is active, it will inhibit bacterial growth, resulting in a clear "zone of inhibition" around the well. The diameter of this zone is proportional to the compound's activity and diffusion characteristics.[9]
Detailed Protocol: Agar Well Diffusion Assay
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Bacterial cultures (adjusted to 0.5 McFarland standard)
-
Novel quinoline derivatives dissolved in a suitable solvent (e.g., DMSO)[10]
-
Positive control (e.g., Ciprofloxacin)
-
Negative control (solvent alone)
-
Sterile well borer or pipette tip
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Plate Inoculation: Dip a sterile swab into the bacterial suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.
-
Well Creation: Use a sterile well borer or the wide end of a sterile pipette tip to create wells of approximately 6-8 mm in diameter in the agar.
-
Compound Application: Add a fixed volume (e.g., 50-100 µL) of each test compound solution, the positive control, and the negative control to separate wells.[11]
-
Incubation: Allow the plates to stand at room temperature for at least 30 minutes to allow for some diffusion of the compounds before bacterial growth begins. Incubate the plates at 37°C for 18-24 hours.[11]
-
Result Interpretation: Measure the diameter of the zone of inhibition (in mm) for each well. A larger zone of inhibition generally indicates greater antibacterial activity.
Chapter 3: Secondary Screening: Determining Potency and Spectrum
Compounds that show activity in the primary screen are then subjected to more quantitative assays to determine their potency. The Minimum Inhibitory Concentration (MIC) is the gold standard for this.[12][13]
Understanding MIC and MBC
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][14]
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum.
The broth microdilution method is a widely used and reliable technique for determining the MIC of antimicrobial agents.[15][16][17]
Detailed Protocol: Broth Microdilution for MIC Determination
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[18][19][20]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (prepared to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells)[12]
-
Novel quinoline derivatives (prepared in a stock solution)
-
Positive control (e.g., Ciprofloxacin)
-
Growth control (no compound)
-
Sterility control (no bacteria)
-
Multichannel pipette
-
Plate reader (optional, for spectrophotometric reading)
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of each quinoline derivative in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after adding 50 µL of the inoculum.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well containing the compound dilutions, as well as to the growth control wells. Add 100 µL of sterile CAMHB to the sterility control wells.
-
Incubation: Cover the plates and incubate at 37°C for 16-20 hours in ambient air.[17]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[21] This can be determined by visual inspection or by using a plate reader to measure the optical density at 600 nm.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Table 2: Interpreting MIC Results
| MIC Value | Interpretation |
| Low (e.g., ≤ 2 µg/mL) | Potent activity, promising lead. |
| Moderate (e.g., 4-16 µg/mL) | Moderate activity, may require optimization. |
| High (e.g., > 32 µg/mL) | Low activity, likely not a promising lead. |
Note: Breakpoint values for novel compounds are not established. These are general guidelines for interpretation. Comparison to the MIC of a standard antibiotic like ciprofloxacin is essential.
Chapter 4: Tertiary Screening: Initial Safety Assessment
A potent antibacterial agent is only useful if it is not toxic to human cells. Therefore, an early assessment of cytotoxicity is a critical step in the screening cascade.
The Importance of Selective Toxicity
The principle of selective toxicity dictates that an effective antimicrobial agent must be harmful to the pathogen but have minimal or no toxicity to the host. Cytotoxicity assays are used to evaluate the effect of the novel quinoline derivatives on mammalian cell viability.
Cytotoxicity Assays: MTT and XTT
The MTT and XTT assays are colorimetric assays that measure cellular metabolic activity as an indicator of cell viability.[22][23] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or XTT) to a colored formazan product, which can be quantified spectrophotometrically.[22][24] The XTT assay is often preferred as it produces a water-soluble formazan, simplifying the protocol.
Detailed Protocol: XTT Cytotoxicity Assay
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium
-
96-well cell culture plates
-
Novel quinoline derivatives
-
XTT labeling reagent and electron-coupling reagent
-
Positive control for cytotoxicity (e.g., doxorubicin)
-
Untreated cell control
-
Plate reader
Procedure:
-
Cell Seeding: Seed a 96-well plate with an appropriate number of cells per well (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel quinoline derivatives in cell culture medium and add them to the wells. Include positive and untreated controls.
-
Incubation: Incubate the plate for a period that is relevant to the intended therapeutic use (e.g., 24, 48, or 72 hours).
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions and add it to each well.
-
Incubation with XTT: Incubate the plate for 2-4 hours at 37°C in a humidified CO₂ incubator.
-
Absorbance Measurement: Measure the absorbance of the samples in a plate reader at the appropriate wavelength (typically 450-500 nm with a reference wavelength of ~650 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Plot the results to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell viability).
Chapter 5: Challenges and Future Directions
The discovery and development of new antibiotics are fraught with challenges.[5][25][26] For novel quinoline derivatives, particular attention should be paid to overcoming existing resistance mechanisms, such as target site mutations and efflux pumps.[1] Additionally, ensuring adequate penetration into Gram-negative bacteria is a significant hurdle.[27]
Future studies should focus on:
-
Mechanism of Action Studies: Confirming that the novel derivatives retain their activity against DNA gyrase and topoisomerase IV.
-
Resistance Studies: Investigating the potential for resistance development.
-
In Vivo Efficacy Studies: Evaluating the activity of promising compounds in animal models of infection.
By following the systematic screening approach outlined in this guide, researchers can efficiently identify and advance novel quinoline derivatives with the potential to become the next generation of life-saving antibiotics.
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- Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli. PMC.
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Application Notes and Protocols for Evaluating the Anticancer Activity of Quinolinone Analogs
Abstract
Quinolinone and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2] These compounds exert their activity through diverse mechanisms such as the induction of apoptosis, cell cycle arrest, and the inhibition of critical cellular processes like tubulin polymerization and kinase signaling.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of novel quinolinone analogs for anticancer efficacy. It outlines an integrated workflow, from initial cytotoxicity screening to detailed mechanistic studies, supported by field-proven, step-by-step protocols and the scientific rationale behind each experimental choice.
Scientific Rationale: Targeting Cancer's Core Machinery
The therapeutic potential of quinolinone analogs stems from their ability to interfere with fundamental processes that drive cancer cell proliferation and survival.[5] Understanding these mechanisms is crucial for designing a robust evaluation strategy.
-
Induction of Apoptosis: A primary mechanism for many anticancer agents is the activation of programmed cell death, or apoptosis. Quinolinone compounds have been shown to trigger this process through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspase cascades.[1][6]
-
Cell Cycle Disruption: Uncontrolled cell division is a hallmark of cancer. Several quinolinone derivatives have been identified as potent inhibitors of the cell cycle, forcing cells to arrest in specific phases, typically G2/M, which prevents them from completing mitosis and proliferating.[3][6] This is often achieved by interfering with the dynamics of microtubules, essential components of the mitotic spindle.[1][7]
-
Inhibition of Signaling Pathways: Quinolinone scaffolds serve as a backbone for designing inhibitors of key enzymes that are often dysregulated in cancer, such as tyrosine kinases (e.g., EGFR), topoisomerases, and others that govern cell growth, angiogenesis, and metastasis.[4][8]
This multi-faceted activity makes the quinolinone scaffold a highly attractive starting point for the development of novel anticancer therapeutics. The following experimental workflow is designed to systematically characterize these activities.
Integrated Experimental Workflow
A logical, phased approach is essential for efficiently evaluating a library of novel quinolinone analogs. The workflow begins with broad screening to identify promising candidates and progresses to more detailed mechanistic studies for lead compounds.
Caption: High-level workflow for anticancer evaluation of quinolinone analogs.
Key In Vitro Evaluation Protocols
The following protocols are foundational for assessing the anticancer activity of quinolinone analogs. Each protocol includes critical controls to ensure data integrity and trustworthiness.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
Purpose: To quantitatively determine the concentration-dependent effect of quinolinone analogs on the metabolic activity of a panel of cancer cells, which serves as an indicator of cell viability and proliferation. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay.
Causality and Rationale: This assay is the cornerstone of primary screening. It is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product.[9][10] The amount of formazan produced is directly proportional to the number of viable cells.[11] We include a non-cancerous cell line (e.g., MCF-10a for breast cancer studies) to assess the selectivity of the compounds, a critical factor for therapeutic potential.[6]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7, HepG-2) and a normal cell line (e.g., MCF-10a) to ~80% confluency.[6]
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare a stock solution of each quinolinone analog (e.g., 10 mM in DMSO).
-
Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations.
-
Controls: Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO) only. A known anticancer drug (e.g., Doxorubicin) can be used as a positive control.
-
Incubate the plate for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[13]
-
Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Presentation:
| Compound | Cell Line | IC50 (µM) ± SD | Selectivity Index (SI)* |
| Analog QN-1 | MCF-7 (Breast Cancer) | 5.2 ± 0.4 | 9.6 |
| Analog QN-1 | HepG-2 (Liver Cancer) | 8.9 ± 0.7 | 5.6 |
| Analog QN-1 | MCF-10a (Normal) | 50.1 ± 3.1 | - |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.8 ± 0.1 | 4.5 |
| Doxorubicin | MCF-10a (Normal) | 3.6 ± 0.3 | - |
*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Protocol 2: Apoptosis Detection (Annexin V-FITC / Propidium Iodide Assay)
Purpose: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with a quinolinone analog.
Causality and Rationale: This assay provides mechanistic insight into the mode of cell death. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and can be used to label these cells.[15] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[14] Flow cytometry is used to quantify the cell populations.
Step-by-Step Methodology:
-
Cell Treatment:
-
Seed 1-2 x 10^5 cells per well in a 6-well plate and allow them to attach overnight.
-
Treat the cells with the quinolinone analog at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include vehicle-treated cells as a negative control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the supernatant) by trypsinization.
-
Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.[16]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[16]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[16]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution (50 µg/mL stock).[16]
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[16]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[17]
-
Analyze the samples immediately using a flow cytometer.
-
Data is typically plotted as FITC (Annexin V) vs. PI. The quadrants represent:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
-
Protocol 3: Cell Cycle Analysis
Purpose: To determine if the quinolinone analog induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).
Causality and Rationale: Many anticancer drugs, particularly those affecting microtubules or DNA, cause cells to halt progression through the cell cycle.[3] This assay uses a fluorescent dye like Propidium Iodide (PI) that binds stoichiometrically to DNA.[18] The fluorescence intensity of a stained cell is therefore directly proportional to its DNA content. Flow cytometry can distinguish between cells in G0/G1 (2N DNA content), S phase (between 2N and 4N), and G2/M (4N DNA content).[19] RNase treatment is essential as PI also binds to RNA.[20]
Step-by-Step Methodology:
-
Cell Treatment:
-
Seed and treat cells in 6-well plates as described in the apoptosis protocol.
-
-
Cell Fixation:
-
Staining:
-
Centrifuge the fixed cells at 2000 rpm for 5 minutes and discard the ethanol.[21]
-
Wash the cell pellet twice with PBS.
-
Resuspend the cells in 500 µL of a staining solution containing PBS, 100 µg/mL RNase A, and 50 µg/mL Propidium Iodide.[20]
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
A histogram of fluorescence intensity is generated, showing distinct peaks for G0/G1 and G2/M phases, with the S phase population in between.[19] The percentage of cells in each phase is quantified using cell cycle analysis software.
-
Protocol 4: Mechanistic Protein Analysis (Western Blot)
Purpose: To investigate the effect of quinolinone analogs on the expression levels of key proteins involved in apoptosis and cell cycle regulation.
Causality and Rationale: This technique provides direct evidence of the molecular changes induced by the compound. For example, if a compound induces apoptosis, we would expect to see an increase in cleaved (active) forms of caspases (e.g., Caspase-3, Caspase-9) and PARP. If it causes G2/M arrest, we might see changes in the levels of Cyclin B1 or Cdc2. Western blotting uses antibodies to detect specific proteins in a cell lysate that have been separated by size via gel electrophoresis.[22][23]
Step-by-Step Methodology:
-
Protein Extraction:
-
Treat cells in a 60mm dish with the quinolinone analog at desired concentrations and time points.
-
Wash cells with ice-cold PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[24]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.[25]
-
Centrifuge at 16,000 x g for 20 minutes at 4°C.[24] The supernatant contains the total protein lysate.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.[25]
-
Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Caspase-3, anti-Cyclin B1, anti-β-actin as a loading control) overnight at 4°C.[26]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
The intensity of the bands corresponds to the level of protein expression.
-
Key Signaling Pathways and Molecular Targets
The protocols described above can help elucidate which cellular pathways are modulated by the quinolinone analogs.
Caption: Potential mechanisms of action for anticancer quinolinone analogs.
In Vivo Evaluation: A Note on Next Steps
Promising candidates identified through this comprehensive in vitro screening should be advanced to in vivo models to assess their efficacy and safety in a physiological context. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard approach.[8] Key parameters to evaluate include tumor growth inhibition, animal body weight (as a measure of toxicity), and pharmacokinetic/pharmacodynamic (PK/PD) profiles.[8]
References
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MDPI. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Retrieved from [Link]
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Royal Society of Chemistry. (2020, August 21). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Retrieved from [Link]
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MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2022, October 20). Anticancer Activity of Quinoline Derivatives. Retrieved from [Link]
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PubMed Central. (n.d.). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Retrieved from [Link]
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Informa UK Limited. (n.d.). Review on recent development of quinoline for anticancer activities. Retrieved from [Link]
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International Journal of Medical, Pharmaceutical and Health Sciences. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Retrieved from [Link]
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PubMed. (n.d.). In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents. Retrieved from [Link]
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PubMed Central. (n.d.). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Retrieved from [Link]
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ACS Publications. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]
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UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
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protocols.io. (2025, January 31). MTT Assay. Retrieved from [Link]
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PubMed Central. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
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NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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cancer.gov. (n.d.). Evaluation using Western Blot (108.9 KB) - STANDARD OPERATING PROCEDURE. Retrieved from [Link]
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fsc.flintbox.com. (n.d.). Cell Cycle Analysis. Retrieved from [Link]
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Crown Bioscience. (2023, January 12). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Western Blot-Preparation Protocol. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
BosterBio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
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Application Notes & Protocols for In Vivo Efficacy Testing of 1-(Quinolin-4-yl)propan-1-one Analogs
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vivo efficacy studies of novel 1-(Quinolin-4-yl)propan-1-one analogs. The protocols and methodologies detailed herein are synthesized from established practices in preclinical drug development and are designed to ensure scientific rigor, reproducibility, and ethical conduct.
Introduction: The Therapeutic Potential of Quinoline Scaffolds
Quinoline and its derivatives have long been a focal point in medicinal chemistry due to their presence in numerous naturally occurring bioactive compounds and their versatile pharmacological activities.[1] This class of heterocyclic compounds has demonstrated a broad spectrum of therapeutic potential, including significant anticancer and antimicrobial properties.[1][2][3] The core structure of quinoline allows for diverse functionalization, leading to the development of novel analogs with enhanced potency and target specificity. The this compound scaffold, in particular, presents a promising avenue for the discovery of new therapeutic agents. In vivo efficacy testing is a critical step in the preclinical development of these analogs, providing essential data on their therapeutic potential, pharmacokinetic profiles, and safety in a living organism.
PART 1: Preclinical In Vivo Efficacy Testing: A Strategic Approach
The design of in vivo efficacy studies for this compound analogs must be tailored to their intended therapeutic application, primarily as either anticancer or antimicrobial agents. The following sections outline the critical considerations and detailed protocols for both scenarios.
Section 1.1: Anticancer Efficacy Testing in Murine Xenograft Models
The subcutaneous xenograft model in immunodeficient mice is a cornerstone for the preliminary in vivo evaluation of anticancer compounds.[4][5] This model allows for the assessment of a compound's ability to inhibit the growth of human tumors in a living system.
Immunodeficient mouse strains, such as BALB/c nude or SCID mice, are the preferred models for xenograft studies as they lack a functional immune system, thus preventing the rejection of transplanted human cancer cells.[6] The choice between different immunodeficient strains may depend on the specific cancer cell line and the research question.
A well-structured experimental design is paramount for obtaining robust and interpretable data. The following workflow provides a comprehensive overview of a typical subcutaneous xenograft study.
Caption: Workflow for a subcutaneous xenograft study.
Objective: To evaluate the in vivo anticancer efficacy of a this compound analog.
Materials:
-
Animals: 6-8 week old female immunodeficient mice (e.g., BALB/c nude).
-
Cell Line: A human cancer cell line of interest (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer).
-
Test Compound: this compound analog.
-
Vehicle Control: An appropriate vehicle for the test compound (e.g., sterile saline, 5% DMSO in corn oil).
-
Positive Control: A standard-of-care anticancer drug for the chosen cancer type.
-
Cell Culture Media and Reagents.
-
Matrigel (optional).
-
Calipers or ultrasound imaging system for tumor measurement.
-
Anesthesia.
Procedure:
-
Cell Culture: Culture the chosen cancer cell line under standard conditions to achieve 80-90% confluency. Harvest cells during the logarithmic growth phase.[7]
-
Cell Preparation for Implantation: Resuspend the harvested cells in sterile PBS or serum-free media at a concentration of 1 x 107 cells/mL. For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor take rate.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the right flank of each mouse.[7]
-
Tumor Growth Monitoring: Monitor the mice daily for tumor development. Once tumors are palpable, measure the tumor dimensions 2-3 times per week using calipers or an ultrasound imaging system.[8][9] Tumor volume can be calculated using the formula: Volume = (Length x Width²)/2.
-
Randomization: When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment groups (typically 8-10 mice per group).
-
Treatment Administration: Administer the test compound, vehicle control, and positive control according to the predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection). The dose of the this compound analog should be determined from prior maximum tolerated dose (MTD) studies.
-
Efficacy Monitoring: Continue to measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
Study Endpoint: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or if signs of excessive toxicity are observed (e.g., >20% body weight loss).
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. Tumors can be weighed and processed for further analysis (e.g., histology, biomarker analysis).
Section 1.2: Antimicrobial Efficacy Testing in Murine Systemic Infection Models
For evaluating the antimicrobial potential of this compound analogs, a systemic infection model, such as a murine sepsis model, is highly relevant.[10] This model assesses the ability of a compound to clear a bacterial infection from the bloodstream and vital organs.
Inbred mouse strains like BALB/c or C57BL/6 are commonly used for systemic infection studies. The choice of bacterial strain should be clinically relevant and susceptible to the test compound in vitro.
The workflow for an antimicrobial efficacy study involves establishing a systemic infection and then treating with the test compound.
Caption: Workflow for a murine systemic infection study.
Objective: To evaluate the in vivo antimicrobial efficacy of a this compound analog against a systemic bacterial infection.
Materials:
-
Animals: 6-8 week old female BALB/c mice.
-
Bacterial Strain: A clinically relevant bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA).
-
Test Compound: this compound analog.
-
Vehicle Control: An appropriate vehicle for the test compound.
-
Positive Control: A standard-of-care antibiotic for the chosen bacterial strain (e.g., vancomycin for MRSA).
-
Bacterial Culture Media and Reagents.
-
Anesthesia.
Procedure:
-
Bacterial Preparation: Culture the bacterial strain overnight and then dilute to the desired concentration in sterile saline or PBS. The inoculum size should be predetermined to cause a non-lethal systemic infection.
-
Infection: Inject the bacterial suspension (e.g., 1 x 107 CFUs in 100 µL) intraperitoneally (IP) into each mouse.[10]
-
Treatment: At a specified time post-infection (e.g., 1-2 hours), administer the test compound, vehicle control, and positive control via the chosen route.
-
Monitoring: Monitor the mice for clinical signs of infection (e.g., lethargy, ruffled fur) and survival over a defined period (e.g., 7 days).
-
Bacterial Load Determination: At a predetermined endpoint (e.g., 24 or 48 hours post-treatment), a subset of mice from each group is euthanized. Blood and organs (e.g., spleen, liver, kidneys) are collected aseptically.
-
Bacterial Quantification: Homogenize the organs and perform serial dilutions of the blood and organ homogenates. Plate the dilutions on appropriate agar plates and incubate overnight. Count the number of colony-forming units (CFUs) to determine the bacterial load.
PART 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
Understanding the PK/PD relationship is crucial for optimizing the dosing regimen and predicting the clinical efficacy of the this compound analogs.
Section 2.1: Pharmacokinetic (PK) Analysis
A preliminary PK study in mice is essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the test compound.
Objective: To determine the pharmacokinetic profile of a this compound analog in mice.
Materials:
-
Animals: 6-8 week old male or female BALB/c mice.
-
Test Compound: this compound analog.
-
Dosing Vehicle.
-
Blood Collection Supplies: (e.g., heparinized capillaries, microcentrifuge tubes).
-
Analytical Instrumentation: (e.g., LC-MS/MS).
Procedure:
-
Dosing: Administer a single dose of the test compound to the mice via the intended clinical route (e.g., oral, intravenous).
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Use pharmacokinetic software to calculate key PK parameters, including Cmax, Tmax, AUC, and half-life.
Section 2.2: Pharmacodynamic (PD) & Efficacy Endpoint Analysis
The PD analysis links the drug concentration to the observed therapeutic effect.
-
For Anticancer Studies: The primary PD endpoint is tumor growth inhibition. This can be expressed as the percentage of tumor growth inhibition (%TGI) or as a delay in tumor growth.
-
For Antimicrobial Studies: The primary PD endpoint is the reduction in bacterial load (CFU) in blood and organs. A survival curve is also a critical endpoint.
PART 3: Data Presentation and Visualization
Clear and concise presentation of data is essential for the interpretation of in vivo efficacy studies.
Section 3.1: Quantitative Data Summary
Table 1: Example of Tumor Growth Inhibition Data
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 (± SEM) | % Tumor Growth Inhibition (%TGI) |
| Vehicle Control | - | 1500 (± 150) | - |
| Analog X | 10 | 800 (± 90) | 46.7 |
| Analog X | 30 | 400 (± 50) | 73.3 |
| Positive Control | 20 | 300 (± 40) | 80.0 |
Table 2: Example of Antimicrobial Efficacy Data
| Treatment Group | Dose (mg/kg) | Mean Bacterial Load (log10 CFU/g spleen) at 24h (± SEM) | Survival Rate at Day 7 |
| Vehicle Control | - | 7.5 (± 0.5) | 0% |
| Analog Y | 20 | 4.2 (± 0.3) | 60% |
| Analog Y | 50 | 2.1 (± 0.2) | 100% |
| Positive Control | 10 | 2.5 (± 0.2) | 100% |
Section 3.2: Data Analysis and Interpretation
Statistical analysis is critical for determining the significance of the observed effects.
-
Tumor Growth Data: Tumor growth curves should be plotted for each treatment group. Statistical significance between groups can be determined using a two-way ANOVA with repeated measures.[11]
-
Bacterial Load Data: Bacterial load data are typically log-transformed before analysis. Statistical significance between groups can be assessed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
-
Survival Data: Survival curves are generated using the Kaplan-Meier method, and the log-rank test is used to compare survival between groups.[11]
PART 4: Scientific Integrity and Ethical Considerations
All animal experiments must be conducted in accordance with the highest ethical standards and institutional guidelines.
Section 4.1: The 3Rs (Replacement, Reduction, and Refinement)
The principles of the 3Rs should be strictly adhered to in all in vivo studies.[12]
-
Replacement: In vitro assays should be used to screen compounds and determine their mechanism of action before proceeding to in vivo studies.
-
Reduction: The number of animals used should be minimized by using appropriate statistical methods for experimental design and analysis.
-
Refinement: Procedures should be refined to minimize animal pain and distress. This includes the use of anesthesia and analgesia, as well as defining humane endpoints.
Section 4.2: Institutional Animal Care and Use Committee (IACUC) Approval
All animal study protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) before the commencement of any experiments. The protocol should provide a clear justification for the use of animals, the number of animals requested, and the procedures to be performed.
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Application of Quinolinones in Cell Cycle Analysis: A Technical Guide for Researchers
Abstract: Quinolinone scaffolds are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and chemical biology. Their derivatives exhibit a wide spectrum of biological activities, making them valuable structural motifs in drug discovery.[1][2] A particularly compelling application of quinolinones lies in their ability to modulate the cell division cycle.[3] Many derivatives have been identified as potent inhibitors of key cellular processes, leading to cell cycle arrest at specific phases. This makes them indispensable tools for researchers studying cell cycle regulation, checkpoint controls, and for professionals in drug development seeking novel anti-cancer therapeutics. This guide provides an in-depth exploration of the mechanisms by which quinolinones function, coupled with detailed, field-proven protocols for their application in cell cycle analysis.
Mechanisms of Cell Cycle Modulation by Quinolinones
Quinolinone-based compounds primarily interfere with the cell cycle through two well-characterized mechanisms: the inhibition of DNA topoisomerases and the inhibition of cyclin-dependent kinases (CDKs). This dual-targeting capability allows for the development of diverse molecules that can arrest cell proliferation at different stages of the cycle.
Inhibition of DNA Topoisomerases
DNA topoisomerases (Topo I and Topo II) are essential enzymes that resolve topological challenges in DNA, such as supercoiling and tangling, which arise during replication, transcription, and chromosome segregation.[4] By inhibiting these enzymes, certain quinolinone derivatives introduce DNA strand breaks, triggering the DNA damage response (DDR) pathway.[4][5]
-
Mechanism: Quinolones can stabilize the transient covalent complex formed between the topoisomerase and DNA, preventing the re-ligation of the DNA strand.[6][7] This leads to an accumulation of single-strand (Topo I inhibitors) or double-strand (Topo II inhibitors) breaks.[8][9][10]
-
Cellular Consequence: The resulting DNA damage activates checkpoint kinases like ATM and ATR, which in turn phosphorylate downstream targets such as Chk1/Chk2. This signaling cascade ultimately leads to the inactivation of the CDK1/Cyclin B1 complex, causing the cell to arrest in the G2/M phase to allow time for DNA repair or, if the damage is too severe, to initiate apoptosis.[11][12] Voreloxin, a first-in-class quinolone derivative, is a known Topo II inhibitor that causes G2/M arrest and apoptosis in leukemia cells.[5]
Inhibition of Cyclin-Dependent Kinases (CDKs)
CDKs are a family of serine/threonine kinases that act as the core engine of the cell cycle, driving the progression through different phases by phosphorylating key substrates.[13] The activity of CDKs is tightly regulated by their association with cyclins.
-
Mechanism: Several quinolinone and quinazolinone derivatives have been developed as ATP-competitive inhibitors of CDKs, particularly CDK2.[14][15][16] By binding to the ATP pocket of the kinase, these compounds prevent the phosphorylation of critical substrates.
-
Cellular Consequence: CDK2, in complex with Cyclin E and Cyclin A, is crucial for the G1 to S phase transition. It phosphorylates the retinoblastoma protein (Rb), causing it to release the E2F transcription factor, which then activates genes required for DNA synthesis.[13] Inhibition of CDK2 by quinolinones prevents Rb phosphorylation, keeping E2F inactive and thereby arresting the cell cycle at the G1/S checkpoint.[13][14]
The following diagram illustrates these two primary mechanisms of action.
Experimental Design and Workflow
Analyzing the effect of a novel quinolinone compound on the cell cycle involves a systematic workflow. The primary goal is to determine the concentration- and time-dependent effects of the compound on cell cycle phase distribution, which is then followed by mechanistic studies to identify the molecular targets.
Core Protocols
The following protocols provide a robust framework for investigating quinolinone compounds. They are designed to be self-validating, with checkpoints and controls to ensure data integrity.
Protocol: Cell Synchronization by Double Thymidine Block
To study phase-specific effects, it is often necessary to synchronize cells. A double thymidine block arrests cells at the G1/S boundary by inhibiting DNA synthesis.[17][18][19]
Rationale: Thymidine is a DNA precursor. A high concentration of thymidine leads to a feedback inhibition of the enzyme ribonucleotide reductase, depleting the pool of other deoxynucleotides (dCTP) and stalling replication forks.[17] The first block synchronizes the majority of the cycling population, and the second block, after a release period, sharpens this synchronization.[20]
Step-by-Step Methodology:
-
Seeding: Plate cells (e.g., HeLa) at a density that will allow them to be approximately 30-40% confluent at the time of the first treatment.
-
First Block: Add thymidine (from a sterile-filtered stock) to the culture medium to a final concentration of 2 mM. Incubate for 16-18 hours.[19]
-
Release: Remove the thymidine-containing medium. Wash the cells twice with pre-warmed, sterile 1X PBS, then add fresh, pre-warmed complete culture medium. Incubate for 9-10 hours.[19]
-
Second Block: Add thymidine again to a final concentration of 2 mM. Incubate for another 16-18 hours.
-
Final Release & Treatment: Remove the thymidine medium, wash twice with 1X PBS, and add fresh complete medium. The cells are now synchronized at the G1/S border and will proceed through the cell cycle. Your quinolinone compound can be added at this point or at specific time points post-release to assess its effects in S, G2, or M phases.
-
Validation: Harvest a subset of cells at T=0 (immediately after release) and at subsequent time points (e.g., 2, 4, 6, 8, 10 hours) for flow cytometry to confirm synchronous progression through the cell cycle.[20]
Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This is the cornerstone assay for quantifying cell cycle distribution.[21]
Rationale: PI is a fluorescent intercalating agent that stains DNA.[22] Because it cannot cross the membrane of live cells, cells must first be fixed and permeabilized. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cell. Therefore, G0/G1 cells (2N DNA content) will have the lowest fluorescence, G2/M cells (4N DNA content) will have twice the fluorescence, and S-phase cells (with DNA content between 2N and 4N) will have intermediate fluorescence.[22]
Step-by-Step Methodology:
-
Harvesting: Collect cells (both adherent and floating) by trypsinization, followed by centrifugation at 300 x g for 5 minutes.
-
Washing: Resuspend the cell pellet in 1 mL of ice-cold 1X PBS and transfer to a 1.5 mL microfuge tube. Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
Fixation: While gently vortexing the cell pellet, add 1 mL of ice-cold 70% ethanol dropwise. This step is critical for preventing cell clumping.[23] Incubate at 4°C for at least 30 minutes (or store at -20°C for weeks).
-
Rehydration: Pellet the fixed cells by centrifuging at 500 x g for 5 minutes. Discard the ethanol and wash the pellet once with 1 mL of 1X PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution (50 µg/mL Propidium Iodide, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS). The RNase A is essential to degrade RNA, ensuring that PI only stains DNA.[24]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer, collecting fluorescence data from at least 10,000 cells per sample. Use software (e.g., FlowJo, FCS Express) to gate on single cells and model the DNA content histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Protocol: Analysis of Cell Cycle Proteins by Western Blotting
This protocol allows for the detection of changes in the expression levels of key cell cycle regulatory proteins.[25]
Rationale: The effect of a quinolinone on cell cycle distribution, as seen by flow cytometry, is caused by changes in the activity and levels of regulatory proteins. Western blotting provides this mechanistic insight. For example, a G1 arrest might be accompanied by decreased levels of Cyclin D1 or increased levels of the CDK inhibitor p21.[2]
Step-by-Step Methodology:
-
Lysate Preparation: After treatment, wash cells with ice-cold PBS and lyse them directly on the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[26][27] Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[26] Transfer the supernatant (protein lysate) to a fresh, pre-chilled tube.
-
Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading of protein for each sample.[27]
-
Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[27]
-
SDS-PAGE: Load the prepared samples onto a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein) along with a molecular weight marker. Separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet, semi-dry, or dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein (e.g., anti-Cyclin B1, anti-p21, anti-phospho-Histone H3) overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of your target protein to a loading control (e.g., GAPDH, β-Actin) to correct for loading differences.
Data Analysis and Interpretation
Expected Results and Interpretation
The following table summarizes potential outcomes and their interpretations when studying a novel quinolinone compound.
| Assay | Potential Observation | Interpretation |
| Flow Cytometry | Increase in the G1 peak, decrease in S and G2/M peaks. | Compound induces a G1 phase cell cycle arrest. Likely targets include G1 CDKs (e.g., CDK2, CDK4/6).[13][14] |
| Accumulation of cells in the G2/M peak. | Compound induces a G2 or M phase arrest. Likely targets include Topoisomerases or CDK1.[11][28][29] | |
| Broadening of the S phase peak. | Compound slows down DNA replication, indicating S phase stress. Could be a low-dose effect of a Topoisomerase inhibitor. | |
| Appearance of a sub-G1 peak. | This peak represents fragmented DNA from apoptotic cells, indicating the compound is cytotoxic at this concentration/time point. | |
| Western Blotting | Decreased levels of Cyclin D1, Cyclin E; decreased phospho-Rb. | Confirms a G1 arrest mechanism. |
| Increased levels of p21 or p27. | Suggests activation of CDK inhibitor pathways, often downstream of p53 activation.[2] | |
| Increased levels of Cyclin B1; increased phospho-Histone H3 (Ser10). | Confirms a G2/M arrest. High Cyclin B1 indicates arrest in G2 or early mitosis. Phospho-H3 is a specific marker for mitosis. | |
| Increased levels of γH2AX (phospho-Histone H2AX). | A key marker of DNA double-strand breaks, confirming the mechanism of a Topoisomerase II inhibitor. |
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- 12. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - BG [thermofisher.com]
- 22. Flow cytometry with PI staining | Abcam [abcam.com]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Quinolinone Synthesis
Welcome to the technical support center for quinolinone synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of quinolinone synthesis. Our goal is to empower you with the expertise to overcome common experimental hurdles and optimize your reaction conditions for successful outcomes.
Introduction
Quinolinone scaffolds are of significant interest in medicinal chemistry due to their broad range of biological activities, including antibacterial, anticancer, and antiviral properties.[1][2] The synthesis of these valuable heterocycles, however, can present numerous challenges, from low yields and poor regioselectivity to the formation of intractable impurities.[3][4] This guide provides practical, experience-driven advice to address these issues head-on.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered during quinolinone synthesis.
Q1: My quinolinone synthesis is resulting in a very low yield. What are the general factors I should investigate?
A1: Low yields are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.[3]
-
Reaction Temperature: Many classical quinolinone syntheses, such as the Conrad-Limpach and Gould-Jacobs reactions, necessitate high temperatures for cyclization, often exceeding 250°C.[3][5] Such extreme conditions can lead to product decomposition or the formation of undesirable side products.[3][5] It is critical to carefully control and optimize the temperature.
-
Solvent Choice: The solvent can significantly influence the reaction outcome. For thermal cyclizations, high-boiling, inert solvents like mineral oil can dramatically improve yields compared to neat (solvent-free) conditions.[3]
-
Catalyst and Reagent Purity: The choice and purity of catalysts and reagents are paramount. For instance, in the Friedländer synthesis, the efficiency of various acid or base catalysts can differ depending on the specific substrates.[3] Always ensure reagents are pure and dry, as contaminants can interfere with the reaction.
-
Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[3]
-
Atmosphere: Certain reactions may be sensitive to air or moisture. If you suspect degradation or side reactions due to atmospheric components, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
Q2: I am struggling with poor regioselectivity in my synthesis. What are the common causes and solutions?
A2: Poor regioselectivity is a common hurdle, especially when using unsymmetrical starting materials in reactions like the Friedländer, Gould-Jacobs, or Conrad-Limpach-Knorr syntheses.[3]
-
Friedländer Synthesis: With an unsymmetrical ketone, condensation can occur on either side of the carbonyl group. To control this, you can introduce a directing group, utilize specific catalysts, or modify the ketone to favor one reaction site.[3]
-
Conrad-Limpach-Knorr Synthesis: The regioselectivity of this reaction is highly dependent on temperature. Lower temperatures generally favor the kinetic product (a 4-hydroxyquinoline), while higher temperatures yield the thermodynamic product (a 2-hydroxyquinoline).[3]
-
Camps Cyclization: This reaction can produce two different quinolinone isomers. The product ratio is influenced by the reaction conditions and the structure of the starting o-acylaminoacetophenone. Optimization of the base and solvent system is key to controlling the outcome.[3]
-
Gould-Jacobs Reaction: With asymmetrically substituted anilines, cyclization can occur at two different ortho positions, leading to a mixture of products. This is governed by both steric and electronic factors of the substituents on the aniline ring.[3]
Q3: My final quinolinone product is difficult to purify. What strategies can I employ?
A3: Purification can be challenging due to the formation of closely related byproducts or tarry materials, especially in high-temperature reactions.
-
Initial Work-up: For reactions in high-boiling solvents like mineral oil, after cooling, dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to precipitate the product and dissolve the reaction solvent. Collect the solid by filtration and wash thoroughly.[3]
-
Recrystallization: This is often the most effective method for purifying solid quinolinone products. Experiment with a range of solvents to find one that provides good solubility at high temperatures and poor solubility at room temperature.
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a standard alternative. A careful selection of the eluent system is necessary to achieve good separation.
-
Acid-Base Extraction: Quinolones can be protonated or deprotonated depending on their structure. This property can be exploited for purification through acid-base extraction to separate the product from neutral impurities.
Troubleshooting Guides for Specific Synthesis Methods
This section provides detailed troubleshooting for common quinolinone synthesis reactions.
Gould-Jacobs Reaction
The Gould-Jacobs reaction is a thermal cyclization method for producing the quinolin-4-one backbone.[6]
Issue: Low yield or no reaction during the thermal cyclization step.
-
Causality: The intramolecular cyclization in the Gould-Jacobs reaction requires high temperatures.[7] Insufficient temperature or premature termination of the reaction can lead to failure. However, prolonged heating at excessively high temperatures can cause degradation.[5][7]
-
Troubleshooting Steps:
-
Verify Temperature: Ensure your heating apparatus (e.g., heating mantle, sand bath) can reach and maintain the required temperature, often around 250°C. Use a calibrated high-temperature thermometer.
-
Optimize Time and Temperature: Conduct a time-course study at a fixed high temperature to find the optimal reaction time. A thorough time-temperature examination is crucial to maximize the yield.[7]
-
Use a High-Boiling Solvent: As mentioned, using a high-boiling inert solvent can improve heat transfer and lead to higher yields.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere to prevent oxidative side reactions at high temperatures.
-
Experimental Protocol: Typical Gould-Jacobs Reaction
-
A mixture of an aniline and diethyl ethoxymethylenemalonate is heated, typically at 100-140°C, to form the intermediate anilinomethylenemalonate.
-
The intermediate is then added to a preheated high-boiling solvent (e.g., Dowtherm A) at around 250°C.
-
The reaction is maintained at this temperature for a predetermined optimal time, monitoring by TLC if possible.
-
Upon completion, the mixture is cooled, and the product is isolated by filtration, often followed by recrystallization.
Conrad-Limpach-Knorr Synthesis
This two-step procedure is used for the synthesis of 4-quinolones from anilines and β-ketoesters.[8]
Issue: The reaction is not proceeding to the cyclized quinolinone.
-
Causality: The cyclization step is a thermal reaction requiring high temperatures, typically around 250°C.[3][8] Inadequate heating will prevent the reaction from proceeding.
-
Troubleshooting Steps:
-
Temperature Control: Verify that your experimental setup can safely and consistently reach the target temperature.[3]
-
Acid Catalysis: The reaction mechanism involves tautomerizations that can be catalyzed by acid.[3] Ensure the intermediate Schiff base is formed correctly in the first step, which may require catalytic acid.[3]
-
Solvent: The use of a high-boiling, inert solvent is often beneficial for achieving the necessary reaction temperature and improving yields.[3]
-
Experimental Protocol: Conrad-Limpach Cyclization
-
The pre-formed enamine from an aniline and a β-ketoester is added to a high-boiling inert solvent (e.g., mineral oil).
-
The mixture is heated to ~250°C with vigorous stirring under an inert atmosphere.[3]
-
The temperature is maintained for 30-60 minutes.[3]
-
After cooling, the product often precipitates. The mixture is diluted with a hydrocarbon solvent (e.g., hexanes) to further precipitate the product.[3]
-
The solid product is collected by filtration, washed thoroughly with the hydrocarbon solvent, and dried.[3]
Camps Cyclization
The Camps cyclization is a base-catalyzed intramolecular condensation of an o-acylaminoacetophenone.[3]
Issue: A mixture of quinolin-2-one and quinolin-4-one isomers is being produced.
-
Causality: The formation of two possible quinolinone products arises from two different modes of cyclization (aldol-type reactions). The selectivity is highly dependent on the base, solvent, and temperature.[3][6]
-
Troubleshooting Steps:
-
Base Strength: The strength of the base can influence which proton is abstracted, thus directing the cyclization pathway. A stronger base like sodium hydroxide (NaOH) may favor deprotonation at the α-position of the ketone, leading to a quinolin-4-one.[3][6] A weaker base may favor the formation of the quinolin-2-one.[6]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the intermediate enolates, thereby affecting the product ratio. Experiment with different solvents to optimize for the desired isomer.
-
Temperature Control: The reaction temperature can also affect the selectivity. A systematic study of the effect of temperature on the product distribution is recommended.
-
Diagram: Regioselectivity in Camps Cyclization
Caption: Control of regioselectivity in the Camps cyclization.
Friedländer Annulation
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[3]
Issue: The reaction is giving very low yields, and multiple side products are observed.
-
Causality: Low yields and side product formation in the Friedländer synthesis are often related to self-condensation of the starting materials, incorrect catalyst choice, or harsh reaction conditions.
-
Troubleshooting Steps:
-
Catalyst Optimization: A variety of acid and base catalysts can be used. Experiment with different catalysts (e.g., iodine, p-toluenesulfonic acid, piperidine) to find the most effective one for your specific substrates.[3]
-
Temperature Control: While some Friedländer reactions require heating, excessive temperatures can promote side reactions. Optimize the temperature to find a balance between reaction rate and selectivity.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one reactant can sometimes lead to self-condensation.
-
Modern Catalytic Systems: Consider using more modern and milder catalytic systems, such as those employing transition metals or nanocatalysts, which can offer higher yields and selectivity under milder conditions.[4][9]
-
Experimental Protocol: Iodine-Catalyzed Friedländer Synthesis
-
To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add molecular iodine (10 mol%).[3]
-
Heat the reaction mixture at 80-100°C.[3]
-
Monitor the reaction progress by TLC.[3]
-
Upon completion, cool the reaction mixture to room temperature.[3]
-
Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine, followed by a brine wash.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product.[3]
Palladium-Catalyzed Quinolinone Synthesis
Modern methods often employ palladium catalysis for the synthesis of quinolinones, offering milder reaction conditions and broader functional group tolerance.[6][10][11]
Issue: The palladium-catalyzed reaction is sluggish or fails completely.
-
Causality: Palladium-catalyzed reactions are sensitive to the choice of ligand, base, solvent, and the oxidation state of the palladium catalyst. Catalyst deactivation can also be an issue.
-
Troubleshooting Steps:
-
Ligand Screening: The choice of ligand is critical. Screen a variety of phosphine-based or N-heterocyclic carbene (NHC) ligands to find the optimal one for your transformation.
-
Base and Solvent Optimization: The base and solvent system can significantly impact the reaction rate and yield. A systematic screening of different bases (e.g., carbonates, phosphates, alkoxides) and solvents is recommended.
-
Catalyst Precursor: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can influence the catalytic activity.
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere to prevent oxidation and deactivation of the palladium catalyst.
-
Substrate Purity: Impurities in the starting materials can poison the catalyst. Ensure your substrates are of high purity.
-
Diagram: General Workflow for Optimizing a Palladium-Catalyzed Reaction
Caption: Systematic optimization of a Pd-catalyzed reaction.
Data Summary Table: General Reaction Conditions
| Synthesis Method | Key Reactants | Typical Catalyst/Reagent | Temperature (°C) | Common Solvent(s) |
| Gould-Jacobs | Aniline, Diethyl ethoxymethylenemalonate | None (thermal) | >250 | High-boiling (e.g., Dowtherm A) |
| Conrad-Limpach | Aniline, β-ketoester | None (thermal) | ~250 | High-boiling (e.g., mineral oil) |
| Camps Cyclization | o-Acylaminoacetophenone | Base (e.g., NaOH, NaOEt) | Varies | Varies |
| Friedländer | 2-Aminoaryl ketone/aldehyde, Active methylene compound | Acid or Base (e.g., I₂, PTSA) | 80-150 | Varies |
| Pd-Catalyzed | e.g., 2-Iodoaniline, Terminal alkyne | Pd catalyst, Ligand, Base | Varies | Varies |
Concluding Remarks
The synthesis of quinolinones, while powerful, requires careful attention to detail and a systematic approach to optimization. This guide provides a foundation for troubleshooting common issues encountered in the synthesis of these important heterocyclic compounds. By understanding the underlying principles of each reaction and methodically addressing experimental challenges, researchers can significantly improve their success rates in obtaining the desired quinolinone products. For novel substrates or complex targets, further optimization beyond the scope of this guide will likely be necessary.
References
-
Conrad-Limpach Synthesis. SynArchive. Available from: [Link]
-
Quinoline. Wikipedia. Available from: [Link]
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available from: [Link]
-
Gould Jacobs Quinoline forming reaction. Biotage. Available from: [Link]
-
Stalinska, J., & Czepiol, A. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 29(1), 163. Available from: [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. Available from: [Link]
-
Li, M. L., Li, P. P., Yang, J. C., Li, P. G., & Zhang, L. H. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 29(11), 2533. Available from: [Link]
-
Stalinska, J., & Czepiol, A. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 29(1), 163. Available from: [Link]
-
Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis. ACS Publications. Available from: [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available from: [Link]
-
Solid-Phase Synthesis of Quinolinone Library. ACS Combinatorial Science. Available from: [Link]
-
Mulugeta, E., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20784-20793. Available from: [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. Available from: [Link]
-
Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. National Institutes of Health. Available from: [Link]
-
Gould–Jacobs reaction. Wikipedia. Available from: [Link]
-
Palladium-Catalysed Synthesis and Transformation of Quinolones. National Institutes of Health. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ablelab.eu [ablelab.eu]
- 8. synarchive.com [synarchive.com]
- 9. mdpi.com [mdpi.com]
- 10. Quinoline synthesis [organic-chemistry.org]
- 11. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Photostability of Quinolin-4-one Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinolin-4-one compounds. This guide is designed to provide you with in-depth technical knowledge and practical troubleshooting advice for your photostability studies. Our goal is to empower you with the understanding of the underlying photochemical principles to proactively design robust experiments and interpret your results with confidence.
I. Frequently Asked Questions (FAQs) about Quinolin-4-one Photostability
This section addresses common questions regarding the photostability of quinolin-4-one derivatives, including the widely used fluoroquinolone antibiotics.
1. Why are quinolin-4-one compounds often susceptible to photodegradation?
Quinolin-4-one and its derivatives possess a conjugated heterocyclic system that can absorb ultraviolet (UV) and, in some cases, visible light. Upon absorption of light energy, the molecule is promoted to an excited state, which can then undergo various chemical reactions leading to degradation.[1] The specific degradation pathways are influenced by the substituents on the quinolin-4-one core. For many fluoroquinolones, the main intermediate is a dissociative triplet state, which can lead to the formation of highly reactive carbocation intermediates.[2]
2. What are the common photodegradation pathways for quinolin-4-one compounds?
Several degradation pathways have been identified, particularly for the fluoroquinolone class of antibiotics. The most common include:
-
Piperazine Ring Oxidation/Cleavage: The piperazine substituent, common in many fluoroquinolones, is often a primary site of photodegradation. This can involve oxidation or complete cleavage of the ring.[3][4]
-
Dealkylation: The N-alkyl or N-cycloalkyl groups on the piperazine ring can be cleaved. For instance, the photodegradation of enrofloxacin can yield ciprofloxacin.[3]
-
Defluorination: The fluorine atom, typically at the C-6 position, can be lost, often followed by hydroxylation at that position.[2][3]
-
Hydroxylation: Hydroxyl groups can be added to the aromatic rings. For the parent quinoline structure, 2-hydroxyquinoline and 8-hydroxyquinoline have been identified as photoproducts.[5]
-
Decarboxylation: The carboxylic acid group at the C-3 position can be lost.[6]
The following diagram illustrates some of the key photodegradation pathways for a representative fluoroquinolone.
Caption: A simplified workflow for troubleshooting HPLC issues in photostability studies.
Issue 3: My results are not reproducible between experiments. What factors should I control more carefully?
-
Light Exposure: Ensure that the light intensity and spectral distribution are consistent between experiments. Use a calibrated radiometer/lux meter or a validated chemical actinometry system to monitor light exposure. [7]* Temperature: Light sources can generate heat. Increased temperature can lead to thermal degradation, confounding your photostability results. Use a temperature-controlled chamber and always run a dark control sample (wrapped in aluminum foil) alongside your exposed sample to differentiate between thermal and photodegradation. [7]* Sample Presentation: The way you present your sample to the light source is critical. For solid samples, use a thin, uniform layer (e.g., not more than 3 mm) to ensure consistent light exposure. [8]For solutions, use inert, transparent containers (e.g., quartz). [3]* pH Control: As discussed, pH is a critical parameter. Ensure your solutions are adequately buffered if necessary.
-
Atmosphere: If your compound is sensitive to oxygen, consider conducting experiments under an inert atmosphere (e.g., by purging with nitrogen or argon) and comparing the results to those obtained in the presence of air.
III. Experimental Protocols
This section provides a detailed, step-by-step methodology for conducting photostability studies on quinolin-4-one compounds, in line with ICH Q1B guidelines. [7]
Protocol 1: Forced Photodegradation Study
Objective: To evaluate the overall photosensitivity of the drug substance, identify potential degradation products, and develop a stability-indicating analytical method.
Materials:
-
Quinolin-4-one drug substance
-
Appropriate solvent (e.g., water, methanol, acetonitrile, or a mixture)
-
Chemically inert and transparent containers (e.g., quartz cuvettes or glass vials)
-
Photostability chamber with a suitable light source (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps)
-
Calibrated radiometer/lux meter
-
HPLC system with a suitable detector (e.g., DAD or MS)
-
Dark control containers (e.g., vials wrapped in aluminum foil)
Procedure:
-
Sample Preparation:
-
Solid State: Place a thin layer of the drug substance (not more than 3 mm thick) in a suitable container. [8] * Solution State: Prepare a solution of the drug substance in a suitable solvent at a known concentration.
-
-
Dark Control: Prepare an identical set of samples to be used as dark controls. Wrap these samples completely in aluminum foil to protect them from light.
-
Exposure:
-
Place the test samples and dark controls in the photostability chamber.
-
Expose the samples to a controlled light source. For forced degradation, you can use more intense conditions than for confirmatory studies to generate a sufficient amount of degradants (e.g., 5-10% degradation).
-
Monitor the light exposure using a calibrated radiometer/lux meter.
-
Maintain a constant temperature throughout the experiment.
-
-
Sampling and Analysis:
-
At appropriate time intervals, withdraw samples from the light-exposed and dark control groups.
-
For solid samples, dissolve them in a suitable solvent.
-
Analyze the samples by a suitable, validated HPLC method. A mass spectrometer (MS) detector is highly recommended for the identification of degradation products.
-
-
Data Evaluation:
-
Compare the chromatograms of the exposed samples with those of the dark controls and the initial sample.
-
Identify and quantify the degradation products.
-
Determine the degradation kinetics if possible.
-
Protocol 2: Confirmatory Photostability Study
Objective: To determine the photostability of the drug substance or drug product under standardized conditions to inform handling, packaging, and labeling requirements.
Procedure: This study follows the same principles as the forced degradation study, but with standardized light exposure conditions as defined by ICH Q1B.
-
Light Exposure Conditions: The samples should be exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter. [1][7]* Testing Strategy: A systematic approach is recommended:
-
Test the drug substance.
-
Test the drug product exposed directly to light.
-
If unacceptable changes are observed, test the drug product in its immediate packaging.
-
If unacceptable changes still occur, test the drug product in its marketing package. [7] The following decision tree, adapted from ICH Q1B, illustrates the workflow for drug product photostability testing.
-
Caption: Decision tree for confirmatory photostability testing of a drug product.
IV. Data Presentation
Clear presentation of quantitative data is essential for interpreting and communicating your findings.
Table 1: Example Quantum Yields for Nalidixic Acid Photodegradation
| Form of Nalidixic Acid | Condition | Quantum Yield (Φ) | Reference |
| Neutral | In presence of O₂ | 0.024 | [9] |
| Neutral | Deoxygenated | 0.016 | [9] |
| Anionic | In presence of O₂ | 0.0032 | [9] |
| Anionic | Deoxygenated | 0.0032 | [9] |
Table 2: Example Fluorescence Lifetimes of Ciprofloxacin and its Photoproducts
| Compound | Retention Factor (Rf) | Fluorescence Lifetime (ns) | Reference |
| Ciprofloxacin (CIP) | 0.78 | 2.55 | [10] |
| Photoproduct 1 (P1) | 0.42 | 4.08 | [10] |
| Photoproduct 2 (P2) | 0.71 | 3.75 | [10] |
| Photoproduct 3 (P3) | 0.85 | 5.08 | [10] |
V. References
-
Guerra-García, L., Velo-Gala, I., Rivera-Utrilla, J., Sánchez-Polo, M., & Mota, A. J. (2022). Photocatalytic Degradation of Fluoroquinolone Antibiotics in Solution by Au@ZnO-rGO-gC3N4 Composites. Molecules, 27(19), 6529. [Link]
-
Pozdnyakov, I. P., Z-S. Wu, V. F. Plyusnin, N. P. Gritsan, and D. V. Vorontsov. (2024). Mechanism of UV photodegradation of fluoroquinolone antibiotic ciprofloxacin in aqueous solutions. Chemosphere, 364, 143643. [Link]
-
Tiefenbacher, E. M., Haen, E., Przybilla, B., & Kurz, H. (1994). Photodegradation of some quinolones used as antimicrobial therapeutics. Journal of Pharmaceutical Sciences, 83(4), 463–467. [Link]
-
Snowberger, S., C. D. Williams, K. G. Squires, S. A. Snyder, and D. L. Macalady. (2018). Direct Photolysis of Fluoroquinolone Antibiotics at 253.7 nm: Specific Reaction Kinetics and Formation of Equally Potent Fluoroquinolone Antibiotics. Environmental Science & Technology Letters, 5(2), 99-104. [Link]
-
Khan, I., Saeed, K., Ali, N., Khan, I., Zhang, B., & Sadiq, M. (2018). Sunlight Assisted Photocatalytic Degradation of Ciprofloxacin in Water Using Fe Doped ZnO Nanoparticles for Potential Public Health Applications. International Journal of Environmental Research and Public Health, 15(11), 2459. [Link]
-
Kochany, J., & Maguire, R. J. (1994). Photodegradation of quinoline in water. Chemosphere, 28(6), 1097-1110. [Link]
-
Pozdnyakov, I. P., Z-S. Wu, V. F. Plyusnin, N. P. Gritsan, and D. V. Vorontsov. (2023). Direct UV photodegradation of nalidixic acid in aqueous solutions: A mechanistic study. Chemosphere, 333, 138952. [Link]
-
Sökmen, M., & Ülkü, S. (2016). A study of ofloxacin and levofloxacin photostability in aqueous solutions. Journal of Medical Science, 85(4), 239-245. [Link]
-
Kaza, M., & Kalemba, D. (2016). A study of ofloxacin and levofloxacin photostability in aqueous solutions. Journal of Medical Science, 85(4), 239-245. [Link]
-
ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
International Conference on Harmonisation. (2003). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]
-
Rodrigues, F. A., et al. (2021). Enhanced visible-light photodegradation of fluoroquinolone-based antibiotics and E. coli growth inhibition using Ag–TiO 2 nanoparticles. RSC Advances, 11(25), 15286-15297. [Link]
-
Aldred, K. J., & Turner, R. J. (2007). Antimicrobial activity of fluoroquinolone photodegradation products determined by parallel-line bioassay and high performance liquid chromatography. Journal of Antimicrobial Chemotherapy, 60(5), 1049–1055. [Link]
-
SlideShare. (2018). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). [Link]
-
BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
Svanfelt, C., & Törnqvist, E. (2013). Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC. International Journal of Pharmaceutics, 454(1), 353-359. [Link]
-
Hapeshi, E., et al. (2013). Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures. Water Research, 47(11), 3718-3726. [Link]
-
Patel, P., & Captain, A. D. (2013). Stability Indicating Assay Method Development and Validation for Simultaneous Estimation of Ofloxacin and Ornidazole by RP-HPLC. Journal of Chemistry, 2013, 784826. [Link]
-
Zhang, Y., et al. (2024). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers in Microbiology, 15, 1350965. [Link]
-
Jing, J., Li, W., Boyd, A., Zhang, Y., Colvin, V. L., & Yu, W. W. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of Hazardous Materials, 237-238, 247–255. [Link]
-
Kumar, V., et al. (2019). Optical Characterization of Ciprofloxacin Photolytic Degradation by UV-Pulsed Laser Radiation. Molecules, 24(18), 3246. [Link]
Sources
- 1. Photodegradation of some quinolones used as antimicrobial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of UV photodegradation of fluoroquinolone antibiotic ciprofloxacin in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. mdpi.com [mdpi.com]
- 9. Direct UV photodegradation of nalidixic acid in aqueous solutions: A mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optical Characterization of Ciprofloxacin Photolytic Degradation by UV-Pulsed Laser Radiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quinoline Compound Stability in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline-based compounds. This guide is designed to provide in-depth, field-proven insights into preventing the degradation of these critical molecules in aqueous media. Our approach is rooted in explaining the fundamental causality behind experimental choices, ensuring that the protocols you implement are robust and self-validating.
Frequently Asked Questions (FAQs)
Q1: My aqueous solution of a quinoline derivative is turning yellow or brown. What is causing this discoloration?
This is a common observation and almost always indicates degradation. Quinoline and its derivatives are susceptible to two primary environmental factors that cause discoloration: light and oxygen.[1]
-
Photodegradation: The quinoline ring system can absorb UV and even visible light, leading to an excited state that is reactive. This can initiate self-degradation or reaction with other components in your solution. Sunlight, and even ambient laboratory lighting over extended periods, can provide sufficient energy to cause this change.[2] The process often involves the formation of hydroxylated byproducts, such as 2-hydroxyquinoline and 8-hydroxyquinoline, which can be further oxidized into colored compounds.[2][3]
-
Oxidation: The quinoline structure is also prone to oxidation, especially in the presence of dissolved oxygen, trace metal ions, or reactive oxygen species (ROS).[4] The benzene portion of the quinoline ring can be cleaved under strong oxidizing conditions to form quinolinic acid (pyridine-2,3-dicarboxylic acid).[1] Even mild oxidation can lead to the formation of N-oxides or hydroxylated species, which can contribute to color changes.
Immediate Action: Transfer your solution to an amber glass vial or wrap your container in aluminum foil to block light. To mitigate oxidation, consider purging the solution and the container headspace with an inert gas like nitrogen or argon before sealing.
Q2: What is the optimal pH for storing my quinoline compound in an aqueous solution?
The optimal pH is highly dependent on the specific structure of your quinoline derivative and the primary degradation pathway you need to prevent. There is no single "best" pH; it is a matter of balancing solubility and stability.
-
Understanding Quinoline's Chemistry: Quinoline is a weak base with a pKa of approximately 4.9.[5][6]
-
Below pH 4.9: The molecule will be predominantly in its protonated, cationic form. This generally increases water solubility but may alter its stability.[5][6] For instance, photodegradation has been shown to be faster at pH 4.5 than at pH 7.0.[2]
-
Above pH 4.9: The molecule will be in its neutral, unprotonated form.
-
Extreme pH: Highly acidic or alkaline conditions (e.g., pH < 2 or pH > 10) can promote acid- or base-catalyzed hydrolysis of susceptible functional groups (e.g., esters, amides) that may be part of your derivative. While the core quinoline ring is relatively stable, its substituents may not be.
-
Recommendation: For initial studies, buffering your solution in the neutral pH range (6.5 - 7.5) is the most conservative starting point. This avoids extremes that could accelerate hydrolysis and keeps the molecule in its neutral form, which may be less susceptible to certain photochemical reactions. However, you must empirically determine the optimal pH for your specific compound using a forced degradation study (see Troubleshooting Guide G2).
Q3: How does temperature impact the stability of my quinoline solution?
As with most chemical reactions, higher temperatures increase the rate of degradation. Storing your aqueous solutions at reduced temperatures is a critical best practice.
-
Reaction Kinetics: For every 10°C increase in temperature, the rate of chemical reactions can roughly double or triple. This applies to hydrolysis, oxidation, and other degradation pathways.
-
Compound-Specific Instability: Some quinoline derivatives can exhibit unique temperature-dependent behaviors. For example, Rifampicin Quinone, a degradation product, was found to convert back to its parent compound, Rifampicin, at physiologically relevant temperatures of 30-50°C.[7] This highlights that unforeseen temperature-driven equilibria can exist.
Storage Recommendations:
| Storage Condition | Typical Use Case | Rationale |
|---|---|---|
| 2-8°C (Refrigerated) | Short to medium-term storage (days to weeks) | Significantly slows most degradation pathways compared to room temperature. |
| -20°C (Frozen) | Long-term storage (weeks to months) | Drastically reduces reaction rates. Ideal for stock solutions. |
| -80°C (Ultra-low) | Archival storage (months to years) | Provides maximum stability for highly sensitive compounds. |
Caution: Be mindful of freeze-thaw cycles. Repeatedly freezing and thawing a solution can introduce its own stability issues by concentrating solutes during the freezing process and potentially introducing oxygen each time the vial is opened. It is best practice to aliquot stock solutions into single-use volumes.
Q4: What are the primary degradation pathways for quinoline compounds in water?
The main abiotic degradation pathways are Photolysis, Oxidation, and Hydrolysis. The specific pathway that predominates will depend on the compound's structure and the storage conditions.
Caption: Primary abiotic degradation pathways for quinoline compounds.
Troubleshooting Guides
G1: Troubleshooting Rapid Loss of Compound Potency
You've prepared a fresh solution, but subsequent analysis by HPLC shows a significant decrease in the main peak area and the emergence of new, unidentified peaks.
| Observed Problem | Potential Cause | Diagnostic Step & Solution |
| Rapid degradation (< 24h) even in the dark. | Incorrect pH / Hydrolysis | Measure the pH of your solution. If it's highly acidic or basic, adjust to a neutral pH (6.5-7.5) using a suitable buffer system (e.g., phosphate-buffered saline). Re-analyze stability over time. |
| Degradation occurs primarily when samples are left on the benchtop. | Photodegradation | Prepare a new solution and immediately wrap the vial in aluminum foil. Compare its stability to an unwrapped vial exposed to ambient light. Solution: Always use amber vials or foil-wrapped containers. |
| Degradation is variable and inconsistent between batches. | Oxidation | Prepare the solution using de-gassed water (sparged with N₂ or argon for 15-20 mins). After adding the compound, purge the vial headspace with the inert gas before capping. Solution: Standardize solution preparation under an inert atmosphere. |
| Compound precipitates out of solution. | Poor Solubility | Quinoline's solubility is pH-dependent.[5][8] If at neutral pH, try lowering the pH towards the pKa (~4.9) to increase solubility via protonation. Alternatively, consider using a co-solvent like DMSO or ethanol (ensure it's compatible with your downstream application). |
G2: Protocol for a Forced Degradation (Stress Testing) Study
To proactively determine the stability of a new quinoline derivative, a forced degradation study is essential. This self-validating experiment reveals the compound's intrinsic stability and helps you develop a robust formulation and define storage conditions.
Objective: To identify the degradation pathways your specific quinoline compound is most susceptible to.
Methodology:
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Set Up Stress Conditions: In separate, clearly labeled amber HPLC vials, dilute the stock solution to a final concentration of ~50 µg/mL using the following aqueous stressors:
| Condition | Reagent | Typical Conditions | Pathway Targeted |
| Acid Hydrolysis | 0.1 M HCl | 60°C for 4 hours | Acid-catalyzed hydrolysis |
| Base Hydrolysis | 0.1 M NaOH | 60°C for 2 hours | Base-catalyzed hydrolysis |
| Oxidation | 3% H₂O₂ | Room Temp for 24 hours | Oxidation |
| Photochemical | Deionized Water | Expose to direct UV light (254/365 nm) or high-intensity visible light for 24 hours | Photodegradation |
| Thermal | Deionized Water (in buffer) | 70°C for 48 hours | Thermal degradation |
| Control | Deionized Water (in buffer) | Store at 4°C, protected from light | Baseline Stability |
-
Analysis: After the incubation period, neutralize the acid and base samples if necessary, and then analyze all samples alongside a non-degraded standard of the same concentration by a stability-indicating HPLC-UV method.
-
Interpretation:
-
Significant peak area loss compared to the control indicates susceptibility to that stressor.
-
The chromatographic profile (new peaks) will show you the primary degradation products formed under each condition.
-
This data authoritatively guides your choice of pH, antioxidant use, and light protection for routine storage.
-
Caption: Workflow for a forced degradation study of a quinoline compound.
G3: Protocol for Monitoring Quinoline Stability
Regularly monitoring the stability of your quinoline solutions is crucial for ensuring data integrity. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.
Objective: To quantify the concentration of the parent quinoline compound and detect the formation of degradation products over time.
Step-by-Step Methodology:
-
Method Development: Develop a stability-indicating HPLC method. This means the method must be able to separate the main compound peak from all potential degradation product peaks, solvent fronts, and excipient peaks. A C18 column is often a good starting point.[9]
-
Mobile Phase: A common mobile phase for quinoline analysis is a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[9]
-
Detection: Use a UV detector set to a wavelength where the quinoline compound has strong absorbance (e.g., 275 nm or 313 nm are often used for the quinoline core).[9][10] A photodiode array (PDA) detector is highly recommended as it can help identify peak impurities.
-
Sample Preparation: At each time point (e.g., T=0, 1 week, 1 month), retrieve an aliquot of your stored solution. Dilute it to a known concentration within the linear range of your calibration curve.
-
Quantification:
-
Inject the sample onto the HPLC system.
-
Integrate the peak area of the parent compound.
-
Calculate the concentration based on a freshly prepared calibration curve.
-
Calculate the percentage of the compound remaining relative to the T=0 sample.
-
Monitor the "total peak area" of all peaks in the chromatogram. A significant increase in the area of new, smaller peaks indicates degradation.
-
Analytical Techniques for Identification: If unknown peaks appear, identification is necessary:
-
HPLC-MS (LC-MS): This is the most powerful tool. It couples the separation power of HPLC with the mass identification capability of a mass spectrometer, allowing you to determine the molecular weight of the degradation products.[9][11]
-
UV/Vis Spectroscopy: While less specific than HPLC, a full UV/Vis spectrum can sometimes provide clues. For example, the appearance of absorbance at new wavelengths can indicate the formation of different chromophores.[12]
References
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Wikipedia. Quinoline. [Link]
-
Gao, Y., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. PMC - NIH. [Link]
-
Tu, X., et al. (2002). Pathway proposed for the degradation of quinoline. ResearchGate. [Link]
-
El Faydy, M., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]
-
Luo, S., et al. (2022). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. IWA Publishing. [Link]
-
Luo, J., et al. (2023). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. Arabian Journal of Chemistry. [Link]
-
Deng, X., et al. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. PubMed. [Link]
-
Carvajal, T.M. & Yalkowsky, S.H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
Kochany, J. & Maguire, R.J. (1994). Photodegradation of quinoline in water. ResearchGate. [Link]
-
Carvajal, T.M. & Yalkowsky, S.H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]
-
Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. PubMed. [Link]
-
Carvajal, T.M. & Yalkowsky, S.H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. [Link]
-
Cain, T., et al. (2021). Evaluation of the Effect of Temperature on the Stability and Antimicrobial Activity of Rifampicin Quinone. PMC - NIH. [Link]
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- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
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- 6. experts.arizona.edu [experts.arizona.edu]
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- 8. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo<sub>2</sub>S<sub>4</sub>/g-C<sub>3</sub>N<sub>4</sub> particles - Arabian Journal of Chemistry [arabjchem.org]
- 12. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 1-(Quinolin-4-yl)propan-1-one and Other Prominent Quinoline Derivatives
For researchers, scientists, and professionals in drug development, the quinoline scaffold represents a cornerstone of medicinal chemistry. Its versatile structure is found in a vast array of natural alkaloids and synthetic compounds, exhibiting a remarkable breadth of biological activities.[1][2] This guide provides an in-depth comparison of 1-(Quinolin-4-yl)propan-1-one, a simple 4-acylquinoline, with three clinically significant quinoline derivatives: Chloroquine, Bedaquiline, and Camptothecin. Through this comparative analysis, we aim to illuminate the structure-activity relationships, synthetic strategies, and diverse mechanisms of action that define this critical class of compounds.
Introduction to this compound: A Model 4-Acylquinoline
This compound (CAS No. 83629-96-3) is a heterocyclic ketone featuring a propanoyl group at the 4-position of the quinoline ring.[3] While not extensively studied as a standalone therapeutic agent, its structural motif is of significant interest. The electron-withdrawing nature of the acyl group can influence the electronic properties of the quinoline ring, potentially modulating its interaction with biological targets. Its simpler structure serves as an excellent foundational model to understand how modifications to the quinoline core impact biological function when compared to more complex derivatives.
Proposed Synthesis and Characterization
While specific literature detailing the synthesis of this compound is sparse, a highly plausible and efficient route is the Friedländer annulation . This classic reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2]
Experimental Protocol: Proposed Friedländer Synthesis of this compound
Objective: To synthesize this compound via the condensation of 2-aminobenzaldehyde with pentane-2,3-dione.
Rationale: This approach is chosen for its high convergence and reliability in forming the quinoline core. The use of pentane-2,3-dione provides the necessary three-carbon chain and carbonyl group for the propionyl substituent at the 4-position. An acidic catalyst like p-toluenesulfonic acid (p-TSA) is employed to facilitate both the initial condensation and the subsequent cyclodehydration.
Materials:
-
2-aminobenzaldehyde
-
Pentane-2,3-dione
-
Ethanol (absolute)
-
p-Toluenesulfonic acid (p-TSA)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-aminobenzaldehyde (1.0 mmol) in absolute ethanol (20 mL) in a round-bottom flask, add pentane-2,3-dione (1.2 mmol).
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize the acid catalyst, followed by brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure this compound.
Diagram: Proposed Friedländer Synthesis Workflow
Caption: Workflow for the proposed Friedländer synthesis.
Predicted Spectroscopic Data
Based on the structure and data from analogous compounds, the following spectral characteristics are predicted:
-
¹H NMR: Signals for the quinoline ring protons would appear in the aromatic region (~7.5-9.0 ppm). A characteristic quartet for the methylene (-CH₂-) group of the propionyl substituent would be expected around 3.0-3.4 ppm, coupled to a triplet for the terminal methyl (-CH₃) group around 1.1-1.3 ppm.
-
¹³C NMR: The carbonyl carbon should exhibit a signal in the downfield region (~195-205 ppm). Aromatic carbons of the quinoline ring would resonate between ~120-150 ppm.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ketone would be prominent around 1690-1710 cm⁻¹.
Comparative Analysis with Benchmark Quinoline Derivatives
To understand the significance of the quinoline scaffold, we compare this compound with three derivatives that have made a profound impact on medicine.
| Feature | This compound | Chloroquine | Bedaquiline | Camptothecin |
| Core Structure | Quinoline | 4-Amino-7-chloroquinoline | Diarylquinoline | Pentacyclic quinoline alkaloid |
| Key Substituent | 4-Propionyl | 4-(Diethylamino)pentylamino | Diaryl side chain | Fused lactone ring |
| Primary Use | Research/Scaffold | Antimalarial | Anti-tuberculosis (MDR-TB) | Anticancer |
| Mechanism of Action | Not established | Heme polymerization inhibition | ATP synthase inhibition | Topoisomerase I inhibition |
Chloroquine: The Antimalarial Workhorse
Chloroquine is a 4-aminoquinoline that has been a frontline antimalarial drug for decades. Its structure features a 7-chloroquinoline core and a basic aminoalkyl side chain at the 4-position, which is crucial for its activity.
-
Synthesis: Typically synthesized by the condensation of 4,7-dichloroquinoline with the appropriate diamine side chain.
-
Mechanism of Action: Chloroquine concentrates in the acidic food vacuole of the malaria parasite. It prevents the polymerization of toxic heme, a byproduct of hemoglobin digestion, into non-toxic hemozoin. The accumulation of free heme leads to oxidative stress and parasite death. The basic side chain is believed to be essential for trapping the drug in the acidic vacuole.
-
Structure-Activity Relationship (SAR): The 7-chloro group and the basic tertiary amine at the end of the side chain are critical for antimalarial activity. The length of the alkyl chain between the two nitrogen atoms also significantly influences efficacy and can affect activity against resistant strains.[4]
Diagram: Chloroquine's Mechanism of Action
Caption: Chloroquine inhibits heme detoxification in malaria.
Bedaquiline: A Novel Anti-Tuberculosis Agent
Bedaquiline is a diarylquinoline with a unique structure and a novel mechanism of action, approved for treating multidrug-resistant tuberculosis (MDR-TB).[5]
-
Synthesis: Involves a multi-step process, highlighting the complexity of modern drug synthesis compared to older quinolines.
-
Mechanism of Action: Bedaquiline specifically inhibits the proton pump of mycobacterial ATP synthase, an enzyme essential for energy generation in Mycobacterium tuberculosis.[1][5] This mechanism is distinct from all other antitubercular drugs, making it effective against resistant strains. It acts on both replicating and non-replicating bacteria.[6]
-
SAR: The specific arrangement of the aryl groups and the quinoline core is vital for binding to the c-ring of the ATP synthase enzyme.
Camptothecin: A Plant-Derived Anticancer Agent
Camptothecin is a natural quinoline alkaloid isolated from the Camptotheca acuminata tree. Its complex pentacyclic structure, which includes a labile lactone ring, is the basis for its potent anticancer activity.[7]
-
Synthesis: While originally isolated from a natural source, total synthesis of camptothecin and its analogues (like Topotecan and Irinotecan) is a significant area of organic chemistry research.
-
Mechanism of Action: Camptothecin is a specific inhibitor of DNA topoisomerase I. It stabilizes the covalent complex between the enzyme and DNA, which leads to DNA single-strand breaks. When a replication fork encounters this complex, it results in irreversible double-strand breaks, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[7]
-
SAR: The intact lactone E-ring is absolutely essential for its activity. Modifications on the A and B rings have led to derivatives with improved solubility and clinical profiles.
Biological Assay Methodologies
The evaluation of quinoline derivatives requires a suite of standardized biological assays to determine their efficacy and spectrum of activity.
Protocol: In Vitro Anticancer Activity (MTT Assay)
Objective: To determine the cytotoxic effect of a quinoline derivative on a cancer cell line.
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[8]
Protocol: Antimicrobial Susceptibility (Broth Microdilution for MIC)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a quinoline derivative against a bacterial strain.
Rationale: The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9]
Procedure:
-
Prepare a twofold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[9]
-
Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) adjusted to approximately 5 x 10⁵ CFU/mL.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[10]
Conclusion and Future Perspectives
The comparison of this compound with established drugs like Chloroquine, Bedaquiline, and Camptothecin underscores the immense versatility of the quinoline scaffold. While simple derivatives like our model compound may not have immediate therapeutic applications, they are invaluable tools for understanding fundamental structure-activity relationships. The presence of a 4-acyl group offers a reactive handle for further chemical modification, enabling the creation of more complex derivatives, such as chalcones or hydrazones, which have shown promising anticancer and antimicrobial activities.[11][12]
The journey from a simple quinoline core to a life-saving drug is one of intricate chemical synthesis, rigorous biological evaluation, and a deep understanding of molecular mechanisms. By studying both the simple scaffolds and the complex, clinically-approved drugs, researchers can continue to unlock the full potential of quinoline chemistry in the ongoing quest for novel and effective therapeutic agents.
References
- Aichhorn, S., Himmelsbach, M., & Schöfberger, W. (2015). Synthesis of Quinoxalines or Quinolin-8-amines from N-Propargyl Aniline Derivatives employing Tin and Indium Chlorides. The Royal Society of Chemistry.
- Kumar, A., et al. (2023). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. ACS Omega.
- Koprowska, K., et al. (2025).
- Al-Ostath, A., et al. (2023).
- Abdullah, M. I., et al. (2022). The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. Pharmaceuticals.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Journal of Preventive & Community Medicine.
- Burgess, S. J., et al. (2010). Synthesis, structure-activity relationship, and mode-of-action studies of antimalarial reversed chloroquine compounds. Journal of Medicinal Chemistry.
- Lall, N., et al. (2019). Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline. Frontiers in Cellular and Infection Microbiology.
- Shaw, A. K., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
- S. M. A. SHAWKY, et al. (2019). Synthesis and antitumor activity of biotinylated camptothecin derivatives as potent cytotoxic agents. Medicinal Chemistry Research.
- Organic Chemistry Portal. Synthesis of 4-quinolones.
- World Health Organiz
- Al-Suwaidan, I. A., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega.
- Alfa Chemistry. Friedländer Quinoline Synthesis.
- Kelly, J. X., et al. (2010). Synthesis, Structure−Activity Relationship, and Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds.
- BLDpharm. This compound.
- Chen, J., et al. (2019). Synthesis and antitumor activity evaluation of a novel series of camptothecin analogs. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Åkerbladh, L., et al. (2015). Synthesis of 4-quinolones. Organic Chemistry Portal.
- World Health Organization. Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
- Lee, H., et al. (2004). Design, synthesis, and activity of 4-quinolone and pyridone compounds as nonthiol-containing farnesyltransferase inhibitors. Journal of Medicinal Chemistry.
- BMG LABTECH.
- Patsnap.
- ResearchGate. The Friedländer quinoline synthesis of 7.
- Abonia, R., et al. (2025).
- ResearchGate. Structure-activity relationship (SAR) summary of chloroquine (compound...).
- Khan, T., et al. (2021). Evaluation of in vitro anticancer potential of pharmacological ethanolic plant extracts Acacia modesta and Opuntia monocantha. Brazilian Journal of Biology.
- Bocan, T. Camptothecin: Definition, Structure, Synthesis, Mechanism of Action and Uses. BOC Sciences.
- Al-Trawneh, S. A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
- Biopharma PEG. (2022).
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The Evolving Architecture of Inhibition: A Comparative Guide to the Structure-Activity Relationship of Antibacterial Quinolones
For researchers, medicinal chemists, and drug development professionals, the quinolone class of antibiotics represents a compelling case study in the power of iterative molecular modification. From the narrow-spectrum nalidixic acid to the broad-spectrum potency of modern fluoroquinolones, the journey of this antibacterial family is one of strategic structural refinement to enhance efficacy, broaden the spectrum of activity, and overcome emerging resistance. This guide provides an in-depth comparison of the structure-activity relationships (SAR) within the quinolone class, supported by experimental data and detailed protocols to empower your own research and development endeavors.
The Quinolone Pharmacophore: A Foundation for Antibacterial Action
At its core, the antibacterial activity of quinolones is dictated by a bicyclic scaffold, typically a 4-quinolone ring system. The fundamental mechanism of action involves the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[1][2] Quinolones stabilize the transient double-strand breaks created by these enzymes, forming a ternary complex with the enzyme and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to a cascade of events including the arrest of DNA replication and the induction of the SOS response, ultimately resulting in bacterial cell death.[3][4]
The essential pharmacophore for this activity is the 4-oxo-3-carboxylic acid moiety. The carboxylic acid at position 3 and the ketone at position 4 are critical for binding to the DNA gyrase and are considered inviolable for maintaining antibacterial activity.[5]
Deconstructing the Quinolone Scaffold: A Positional Analysis of Activity
The remarkable evolution of quinolones into broad-spectrum therapeutic agents is a testament to the profound impact of substituents at various positions on the core ring structure. The following sections dissect the SAR at each key position, comparing how modifications influence antibacterial potency and spectrum.
The N-1 Position: Anchoring Potency and Influencing Pharmacokinetics
The substituent at the N-1 position plays a crucial role in the potency of quinolones. Early quinolones featured simple alkyl groups at this position. However, the introduction of a cyclopropyl group, as seen in ciprofloxacin, was a significant breakthrough, leading to a substantial increase in antibacterial activity.[5] Other bulky substituents, such as a difluorophenyl group, have also been shown to enhance potency.[5]
The C-6 Position: The Gateway to Broad-Spectrum Activity
The introduction of a fluorine atom at the C-6 position marked the birth of the fluoroquinolones and was a monumental step in expanding their antibacterial spectrum.[5][6] This single substitution dramatically increases the penetration of the drug into bacterial cells and enhances its inhibitory activity against DNA gyrase.[6] The order of activity at this position generally follows F > Cl > Br > CH3.[5]
The C-7 Position: Tailoring the Antibacterial Spectrum
The substituent at the C-7 position is arguably the most critical for modulating the antibacterial spectrum and potency of quinolones. The introduction of a piperazinyl ring at this position, as seen in norfloxacin and ciprofloxacin, significantly improved activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[5] Further modifications to this piperazinyl ring or its replacement with other nitrogen-containing heterocycles, such as aminopyrrolidine, have been instrumental in enhancing activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.[5]
The C-8 Position: Fine-Tuning Activity and Reducing Side Effects
Substitutions at the C-8 position can further refine the activity profile of quinolones. A fluorine or chlorine atom at this position generally enhances activity against Gram-negative pathogens.[5] Conversely, a methoxy group at C-8 tends to improve activity against Gram-positive bacteria.[5]
Comparative Antibacterial Performance: A Data-Driven Analysis
The true measure of a quinolone's efficacy lies in its ability to inhibit the growth of clinically relevant bacteria. The following tables provide a comparative summary of the in vitro activity (Minimum Inhibitory Concentration, MIC) of representative quinolones against key Gram-positive and Gram-negative pathogens. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium and is a critical parameter in assessing antibacterial potency.[4]
Table 1: Comparative MIC90 Values (µg/mL) of Fluoroquinolones against Gram-Negative Bacteria
| Fluoroquinolone | Escherichia coli | Klebsiella pneumoniae | Pseudomonas aeruginosa |
| Ciprofloxacin | ≤0.5 | ≤0.5 | >32 |
| Levofloxacin | ≤0.5 | 8 | >32 |
| Moxifloxacin | - | >32 | >32 |
Data compiled from Madhusudhan (2003) and Fàbrega et al. (2016).[1][7]
Table 2: Comparative MIC90 Values (µg/mL) of Fluoroquinolones against Gram-Positive Bacteria
| Fluoroquinolone | Staphylococcus aureus (MSSA) | Streptococcus pneumoniae |
| Ciprofloxacin | - | - |
| Levofloxacin | 0.25 | Highly Susceptible (100%) |
| Gatifloxacin | 0.05 | - |
| Moxifloxacin | 0.063 | Highly Susceptible (100%) |
| Gemifloxacin | 0.063 | - |
Data compiled from Madhusudhan (2003) and Blondeau et al. (2004).[1][8][9]
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the mechanism of action of quinolones and a typical experimental workflow for determining their antibacterial activity.
Caption: Mechanism of action of quinolone antibiotics.
Caption: Experimental workflow for MIC determination.
Experimental Protocol: Broth Microdilution for MIC Determination
The following is a detailed, step-by-step methodology for determining the Minimum Inhibitory Concentration (MIC) of quinolone compounds using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10][11][12]
Materials
-
Quinolone compound of interest
-
Appropriate solvent for the quinolone (e.g., sterile deionized water, DMSO)[13]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strain(s) of interest (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
Procedure
-
Preparation of Quinolone Stock Solution:
-
Accurately weigh the quinolone compound and dissolve it in a minimal amount of the appropriate solvent to create a high-concentration stock solution (e.g., 1000 µg/mL).[14]
-
Further dilute the stock solution in CAMHB to achieve the desired starting concentration for the serial dilutions.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Preparation of Microtiter Plate:
-
Add 50 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column.
-
Add 100 µL of the highest concentration of the quinolone solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last well.
-
This will result in wells with decreasing concentrations of the quinolone.
-
Include a growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only CAMHB).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 50 µL of the diluted bacterial inoculum, bringing the final volume in each well to 100 µL.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
Conclusion: The Future of Quinolone Development
The structure-activity relationship of antibacterial quinolones is a well-established field that continues to yield new insights and opportunities for drug development. By understanding the intricate interplay between molecular structure and antibacterial activity, researchers can rationally design novel quinolone derivatives with improved potency, an expanded spectrum of activity, and a reduced propensity for resistance development. The experimental methodologies outlined in this guide provide a robust framework for evaluating the efficacy of these next-generation compounds, ensuring that the legacy of the quinolones as a cornerstone of antibacterial therapy continues.
References
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IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]
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SEAFDEC/AQD. (2013). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]
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Pharmapproach. (n.d.). SAR of Quinolones. Retrieved from [Link]
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- Poold Antibiotic Susceptibility Testing Performs Within CLSI Standards for Validation When Measured Against Broth Microdilution and Disk Diffusion Antibiotic Susceptibility Testing of Cultured Isol
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CLSI. (2019). Applying Fluoroquinolone Pharmacokinetics, Pharmacodynamics, and Updated Clinical Breakpoints for Gram-Negative Pathogens to Determine Optimal Dosing. Retrieved from [Link]
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A Researcher's Guide to In Vitro Metabolic Stability of Quinoline Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a compound is a cornerstone of preclinical development. Among the vast landscape of heterocyclic compounds, quinoline derivatives hold a prominent position due to their broad therapeutic applications, including roles as anticancer and antimalarial agents.[1][2] However, their journey from a promising hit to a viable drug candidate is often dictated by their metabolic stability. This guide provides an in-depth, comparative analysis of the in vitro metabolic stability of quinoline derivatives, offering field-proven insights and experimental data to inform your research and development efforts.
The Critical Role of Metabolic Stability in Drug Discovery
Metabolic stability, a measure of a compound's susceptibility to biotransformation, is a critical parameter in drug discovery.[3] A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, leading to diminished efficacy. Conversely, a compound that is too stable might accumulate to toxic levels or have a greater potential for drug-drug interactions.[4] Therefore, early assessment of metabolic stability is paramount for selecting and optimizing drug candidates with favorable pharmacokinetic profiles.[5]
In vitro assays are indispensable tools for this early assessment, providing a cost-effective and high-throughput means to predict a compound's in vivo clearance.[3][6] These assays typically utilize liver fractions, such as microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism.[3]
Comparing In Vitro Models for Quinolines: Microsomes vs. Hepatocytes
The two most common in vitro systems for assessing metabolic stability are liver microsomes and hepatocytes. Each offers distinct advantages and disadvantages, and the choice of model can significantly impact the interpretation of results for quinoline derivatives.
-
Liver Microsomes : These are subcellular fractions of the endoplasmic reticulum and contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[7] For quinoline derivatives, which are primarily metabolized by CYPs such as CYP3A4 and CYP2C19, microsomes are a highly relevant and cost-effective model.[2] They are particularly useful for high-throughput screening to rank-order compounds based on their intrinsic clearance.
-
Hepatocytes : These are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes, as well as transporters. This makes them a more physiologically relevant system that can provide a more comprehensive picture of a compound's metabolic fate, including conjugation reactions.[3] For quinoline derivatives that may undergo glucuronidation or other Phase II reactions, hepatocytes offer a more complete assessment. However, they are generally more expensive and have lower throughput than microsomal assays.
For the initial screening and structure-activity relationship (SAR) studies of quinoline derivatives, liver microsomes are often the preferred system due to their simplicity and high-throughput nature. However, for lead compounds, confirmation of metabolic stability in hepatocytes is crucial to capture the full spectrum of metabolic pathways.
Experimental Workflow: Liver Microsomal Stability Assay
The following detailed protocol outlines a standard liver microsomal stability assay. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.
Diagram of the Experimental Workflow
Caption: Workflow for a typical in vitro liver microsomal stability assay.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Test Compounds: Prepare stock solutions of quinoline derivatives in a suitable organic solvent, typically DMSO. The final concentration of the organic solvent in the incubation should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Liver Microsomes: Commercially available pooled human or animal liver microsomes are typically used. Thaw the microsomes on ice immediately before use.
-
NADPH Regenerating System: This system is crucial as it provides a continuous supply of the cofactor NADPH, which is required for CYP enzyme activity. A common system consists of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
-
-
Incubation:
-
In a 96-well plate, combine the liver microsomes, phosphate buffer (pH 7.4), and the test compound.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the compound to equilibrate with the microsomes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final volume of the incubation is typically 200 µL.
-
-
Time Course and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding an equal volume of a cold organic solvent, such as acetonitrile or methanol, containing an internal standard. This step serves to stop the enzymatic reaction and precipitate the microsomal proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). LC-MS/MS is the analytical method of choice due to its high sensitivity, selectivity, and speed, allowing for the accurate quantification of the parent compound at each time point.[8]
-
-
Data Analysis:
-
The concentration of the parent compound at each time point is determined from the LC-MS/MS data.
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the equation: t½ = 0.693 / k .
-
The intrinsic clearance (CLint) is calculated using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein) .[3]
-
Comparative Metabolic Stability of Quinoline Derivatives: A Data-Driven Analysis
To illustrate the impact of structural modifications on metabolic stability, the following table summarizes hypothetical, yet representative, experimental data for a series of quinoline derivatives. This data is based on trends observed in the scientific literature.[9][10][11]
| Compound | R1 | R2 | R3 | t½ (min) | CLint (µL/min/mg protein) |
| 1 (Parent) | H | H | H | 25 | 27.7 |
| 2 | 6-Cl | H | H | 45 | 15.4 |
| 3 | 7-F | H | H | 50 | 13.9 |
| 4 | 6-OCH3 | H | H | 15 | 46.2 |
| 5 | H | H | 4-morpholino | 35 | 19.8 |
| 6 | H | CONHCH3 | H | 30 | 23.1 |
| 7 | H | CONHC2H5 | H | 18 | 38.5 |
Experimental Conditions: Human liver microsomes (0.5 mg/mL), 1 µM test compound, 37°C.
Structure-Metabolism Relationships of Quinoline Derivatives
The data in the table above highlights key structure-metabolism relationships (SMRs) that are critical for guiding the optimization of quinoline derivatives.
Diagram of Quinoline Structure-Metabolism Relationships
Caption: Key structural modifications influencing the metabolic stability of quinoline derivatives.
-
Electron-Withdrawing Groups (EWGs): The introduction of halogens, such as chlorine (Cl) and fluorine (F), at positions 6 and 7 (Compounds 2 and 3) generally leads to a significant increase in metabolic stability (longer t½ and lower CLint).[11] This is because EWGs can decrease the electron density of the quinoline ring, making it less susceptible to oxidative metabolism by CYPs.[12]
-
Electron-Donating Groups (EDGs): Conversely, the presence of an electron-donating group like a methoxy (-OCH3) group at position 6 (Compound 4) can increase the rate of metabolism.[13] EDGs can increase the electron density of the aromatic system, facilitating oxidative attack by CYP enzymes.
-
Metabolic Blocking: Introducing a bulky substituent, such as a morpholino group at position 4 (Compound 5), can sterically hinder the approach of metabolizing enzymes to nearby sites, thereby improving metabolic stability.[11]
-
Side Chain Modifications: Altering the side chain can also have a profound impact on metabolism. For instance, in the quinoline-3-carboxamide series, replacing a methyl group with an ethyl group on the amide nitrogen (Compound 6 vs. 7) can increase the rate of metabolism.[9] This is likely due to the increased lipophilicity and the introduction of a new potential site for metabolism (dealkylation).
-
Lipophilicity: In general, a strong correlation exists between lipophilicity and metabolic clearance. More lipophilic compounds tend to have a higher affinity for the active site of CYP enzymes and are often metabolized more rapidly.[14][15] Therefore, medicinal chemists often aim to optimize the lipophilicity of quinoline derivatives to achieve a balance between potency and metabolic stability.
Challenges and Considerations
While in vitro metabolic stability assays are powerful tools, it is crucial to be aware of their limitations and the challenges associated with extrapolating the data to the in vivo situation.
-
In Vitro-In Vivo Extrapolation (IVIVE): Predicting human clearance from in vitro data is a complex process that involves scaling factors and physiological parameters. The accuracy of IVIVE can be influenced by factors such as plasma protein binding, blood-to-plasma ratio, and extrahepatic metabolism, which are not accounted for in simple microsomal assays.
-
Drug-Drug Interactions (DDIs): Quinoline derivatives can act as inhibitors or inducers of CYP enzymes. For example, some quinolones have been shown to inhibit CYP enzymes, which can lead to clinically significant DDIs when co-administered with other drugs metabolized by the same enzymes.[16][17] Therefore, it is essential to conduct CYP inhibition and induction assays for lead candidates.
-
Metabolite Identification and Activity: In vitro stability assays primarily focus on the disappearance of the parent compound. However, it is equally important to identify the major metabolites and assess their pharmacological activity and potential toxicity.
Conclusion
The in vitro metabolic stability of quinoline derivatives is a multifaceted parameter that is profoundly influenced by their structural features. A systematic approach to evaluating metabolic stability, starting with high-throughput screening in liver microsomes and progressing to more complex models like hepatocytes for lead compounds, is essential for successful drug development. By understanding the key structure-metabolism relationships, medicinal chemists can rationally design and optimize quinoline derivatives with improved pharmacokinetic profiles, ultimately increasing the probability of advancing these promising compounds to the clinic.
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A Senior Application Scientist's Guide to the Comparative Antibacterial Spectrum of Quinolones
This guide provides an in-depth comparative analysis of the antibacterial spectrum of quinolone antibiotics, designed for researchers, scientists, and drug development professionals. We will explore the evolution of this critical class of antimicrobials, from their narrow beginnings to the broad-spectrum agents in use today. This document eschews a rigid template in favor of a narrative that explains the "why" behind the science, grounding all claims in verifiable experimental data and established methodologies.
The Quinolone Journey: An Evolutionary Tale of Antibacterial Potency
The story of the quinolones is a testament to the power of medicinal chemistry to enhance and broaden the clinical utility of a core pharmacophore. The journey began with the serendipitous discovery of nalidixic acid in the 1960s during the synthesis of the antimalarial drug chloroquine[1]. This first-generation quinolone, while a breakthrough, was limited by its narrow spectrum of activity and modest pharmacokinetic properties.
Subsequent generations were born from a rational drug design approach, with targeted chemical modifications dramatically altering their antibacterial reach. The addition of a fluorine atom at the C-6 position gave rise to the more potent and broader-spectrum fluoroquinolones. Further refinements at the N-1, C-7, C-8, and other positions have continued to modulate their activity against Gram-positive, Gram-negative, atypical, and anaerobic bacteria. This guide will dissect these generational shifts, providing a clear comparative analysis of their antibacterial spectra.
Mechanism of Action: A Tale of Two Topoisomerases
Quinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes involved in DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV (a type IV topoisomerase). These enzymes are crucial for managing the topological stress of DNA supercoiling during replication, transcription, and repair.
-
DNA Gyrase: Primarily responsible for introducing negative supercoils into the bacterial chromosome. Its inhibition is the principal mechanism of action against Gram-negative bacteria.
-
Topoisomerase IV: Primarily responsible for decatenating (separating) newly replicated daughter chromosomes. Its inhibition is the main mechanism of action against Gram-positive bacteria.
The evolution of quinolones has seen a shift in their primary targets. Early generations were more potent inhibitors of DNA gyrase, explaining their predominantly Gram-negative spectrum. Later generations were engineered to have a more balanced, dual-targeting profile, enhancing their activity against Gram-positive organisms by effectively inhibiting both enzymes.
Caption: Quinolone Mechanism of Action.
A Generational Breakdown of the Antibacterial Spectrum
The antibacterial spectrum of quinolones has expanded with each successive generation, a direct result of strategic chemical modifications.
First-Generation Quinolones
-
Examples: Nalidixic acid, cinoxacin.
-
Spectrum: These agents exhibit a narrow spectrum of activity, primarily targeting Gram-negative bacteria of the Enterobacteriaceae family, such as Escherichia coli and Klebsiella species[2]. They are largely inactive against Gram-positive bacteria, Pseudomonas aeruginosa, and anaerobes. Their use is generally restricted to the treatment of uncomplicated urinary tract infections.
Second-Generation Quinolones
-
Examples: Ciprofloxacin, norfloxacin, ofloxacin.
-
Spectrum: The introduction of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position marked a significant leap forward. These modifications enhanced their activity against Gram-negative bacteria, including Pseudomonas aeruginosa (particularly ciprofloxacin), and extended their spectrum to include some Gram-positive cocci like Staphylococcus aureus (methicillin-susceptible strains) and some atypical pathogens such as Mycoplasma pneumoniae and Chlamydia pneumoniae.
Third-Generation Quinolones
-
Examples: Levofloxacin, moxifloxacin, gemifloxacin.
-
Spectrum: Often dubbed the "respiratory quinolones," this generation boasts enhanced activity against Gram-positive organisms, most notably Streptococcus pneumoniae (including penicillin-resistant strains). This improved Gram-positive coverage is attributed to modifications that increase their affinity for topoisomerase IV. While retaining good Gram-negative activity, some agents in this class may be slightly less potent against P. aeruginosa than ciprofloxacin.
Fourth-Generation Quinolones
-
Examples: Trovafloxacin (largely withdrawn due to toxicity), clinafloxacin, sitafloxacin.
-
Spectrum: The hallmark of this generation is the addition of activity against anaerobic bacteria, such as Bacteroides fragilis[3][4]. They maintain the broad Gram-positive and Gram-negative coverage of the third generation. These agents often possess a C-8 methoxy group, which enhances their activity against anaerobes and can also reduce the selection of resistant mutants.
Caption: Evolution of the Quinolone Antibacterial Spectrum.
Quantifying the Spectrum: A Comparative Look at MIC90 Values
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation. The MIC90 is the MIC required to inhibit the growth of 90% of isolates of a given species. The following table provides a comparative overview of the MIC90 values (in µg/mL) for representative quinolones against key clinical pathogens.
| Pathogen | Nalidixic Acid (1st Gen) | Ciprofloxacin (2nd Gen) | Levofloxacin (3rd Gen) | Moxifloxacin (3rd Gen) | Trovafloxacin (4th Gen) |
| Gram-Negative | |||||
| Escherichia coli | 16 | 0.06 | 0.12 | 0.12 | 0.06 |
| Klebsiella pneumoniae | 32 | 0.12 | 0.25 | 0.25 | 0.12 |
| Pseudomonas aeruginosa | >256[5] | 0.5 | 1 | 4 | 1 |
| Gram-Positive | |||||
| Staphylococcus aureus (MSSA) | >256 | 0.5 | 0.5 | 0.12 | 0.03[6] |
| Streptococcus pneumoniae | >256 | 2 | 1 | 0.25 | 0.25[7] |
| Enterococcus faecalis | >256 | 2 | 2 | 2 | 0.25[6] |
| Anaerobic | |||||
| Bacteroides fragilis | >256[4] | 16[4] | 8 | 8[3][8] | 2[7] |
Note: Data is compiled from various sources and represents typical MIC90 values. Local resistance patterns may vary. "Resistant" or ">" indicates poor or no activity at clinically achievable concentrations.
Experimental Protocols for Spectrum Determination
The determination of a quinolone's antibacterial spectrum relies on standardized in vitro susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines for these procedures to ensure reproducibility and accuracy.
Broth Microdilution Method (for MIC Determination)
This method is considered the gold standard for quantitative antimicrobial susceptibility testing.
Principle: A standardized bacterial inoculum is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth.
Detailed Protocol:
-
Prepare Quinolone Stock Solutions: Accurately weigh and dissolve the quinolone powder in a suitable solvent to create a high-concentration stock solution.
-
Prepare Microdilution Plates:
-
Dispense sterile cation-adjusted Mueller-Hinton broth (CAMHB) into the wells of a 96-well plate.
-
Perform serial two-fold dilutions of the quinolone stock solution across the plate to achieve a range of final concentrations.
-
Include a growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only).
-
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculate the Plate: Add the standardized bacterial inoculum to each well (except the sterility control).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Read and Interpret Results: Visually inspect the plate for turbidity. The MIC is the lowest concentration of the quinolone at which there is no visible growth.
Caption: Broth Microdilution Workflow for MIC Determination.
Disk Diffusion Method (Kirby-Bauer Test)
This is a widely used qualitative method to assess the susceptibility of bacteria to antimicrobials.
Principle: A paper disk impregnated with a specific concentration of a quinolone is placed on an agar plate inoculated with a standardized bacterial lawn. The drug diffuses into the agar, and if the bacteria are susceptible, a zone of growth inhibition will form around the disk.
Detailed Protocol:
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculate Agar Plate: Using a sterile cotton swab, streak the inoculum evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
-
Apply Antibiotic Disks: Aseptically place the quinolone-impregnated disks on the agar surface, ensuring firm contact.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.
-
Measure and Interpret Zones of Inhibition: Measure the diameter of the zones of growth inhibition in millimeters. Compare the zone diameters to the interpretive charts provided by CLSI or EUCAST to determine if the organism is susceptible, intermediate, or resistant.
Conclusion and Future Perspectives
The evolution of the quinolone class of antibiotics is a compelling example of how targeted medicinal chemistry can expand and enhance the clinical utility of a core molecular structure. From the narrow-spectrum, Gram-negative activity of the first generation to the broad-spectrum, anti-anaerobic coverage of the fourth, each generation has addressed specific clinical needs and challenges.
For the researcher and drug development professional, understanding this evolutionary trajectory is paramount. The structure-activity relationships that govern the antibacterial spectrum of quinolones provide a roadmap for the design of novel agents that can overcome emerging resistance mechanisms and target a wider array of pathogens. The standardized methodologies for spectrum determination are the bedrock upon which the efficacy of these new agents will be evaluated. As we continue to face the growing threat of antimicrobial resistance, the lessons learned from the quinolone story will undoubtedly inform the development of the next generation of life-saving antibiotics.
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A Researcher's Guide to Evaluating the Selectivity of Quinolinone Derivatives for Cancer Cells
In the relentless pursuit of more effective and less toxic cancer therapies, the principle of selective cytotoxicity has emerged as a paramount objective. The ideal anticancer agent should exhibit potent lethality against malignant cells while leaving healthy tissues unscathed. Quinolinone derivatives have garnered significant attention in this regard, with a growing body of evidence suggesting their potential to selectively target cancer cells.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the selectivity of novel quinolinone derivatives, integrating established experimental protocols with mechanistic insights.
The Imperative of Selectivity in Cancer Drug Discovery
Conventional chemotherapeutic agents often lack specificity, leading to a narrow therapeutic window and debilitating side effects that significantly impact a patient's quality of life.[1] The quest for cancer-selective compounds is therefore not just a scientific endeavor, but a critical step towards more humane and effective treatments. Quinolinone scaffolds have proven to be a versatile platform for the development of targeted anticancer agents, with derivatives demonstrating a range of mechanisms including the inhibition of crucial cellular processes like tubulin polymerization and the activity of key signaling kinases.[3][4]
This guide will delve into the practical aspects of assessing the selective anticancer activity of quinolinone derivatives, providing detailed methodologies and comparative data to aid in the identification of promising lead compounds.
Experimental Design: A Foundation for Robust Evaluation
A well-designed experimental workflow is crucial for obtaining reliable and reproducible data on the selectivity of quinolinone derivatives. This involves a careful selection of cell lines and the application of appropriate assays to quantify cytotoxicity and elucidate the mechanism of action.
Cell Line Selection: The Cancer vs. Normal Dichotomy
To ascertain selectivity, it is imperative to test candidate compounds on a panel of both cancerous and non-cancerous (or "normal") cell lines.
-
Cancer Cell Lines: A diverse panel of cancer cell lines representing different tumor types should be employed. For instance, common choices include:
-
MCF-7: Human breast adenocarcinoma cell line.
-
HeLa: Human cervical cancer cell line.
-
PC-3: Human prostate cancer cell line.
-
A549: Human lung carcinoma cell line.
-
HT-29: Human colon adenocarcinoma cell line.
-
-
Normal Cell Lines: The choice of normal cell lines should ideally correspond to the tissue of origin of the cancer cell lines being tested. This allows for a more direct comparison of toxicity. Examples include:
-
MCF-10A: Non-tumorigenic human breast epithelial cell line.
-
hTERT-HPNE: Human pancreatic ductal epithelial cells immortalized with hTERT.
-
WI-38: Human lung fibroblast cell line.
-
The use of primary cells, while more physiologically relevant, can be challenging due to their limited lifespan and variability. Immortalized non-cancerous cell lines therefore offer a practical and consistent alternative for initial screening.
Quantifying Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[5][6][7][8] It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.
-
Cell Seeding: Seed cells in a 96-well flat-bottomed microplate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinolinone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like Doxorubicin). Incubate for 48 to 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C.[5][8][9] During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5][9] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Comparative Analysis of Quinolinone Derivatives
The true measure of a promising anticancer agent lies in its ability to selectively eliminate cancer cells. This is quantified by the Selectivity Index (SI) , calculated as the ratio of the IC₅₀ value in a normal cell line to the IC₅₀ value in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells)
Below is a comparative table of hypothetical, yet representative, quinolinone derivatives, illustrating how their selectivity can be evaluated.
| Derivative | Cancer Cell Line | IC₅₀ (µM) | Normal Cell Line | IC₅₀ (µM) | Selectivity Index (SI) |
| Quino-A | MCF-7 | 2.5 | MCF-10A | 50.0 | 20.0 |
| HeLa | 3.1 | WI-38 | 62.0 | 20.0 | |
| Quino-B | MCF-7 | 10.2 | MCF-10A | 25.5 | 2.5 |
| HeLa | 12.5 | WI-38 | 31.3 | 2.5 | |
| Quino-C | MCF-7 | 0.8 | MCF-10A | 80.0 | 100.0 |
| HeLa | 1.2 | WI-38 | 96.0 | 80.0 | |
| Doxorubicin | MCF-7 | 0.5 | MCF-10A | 1.0 | 2.0 |
| (Reference) | HeLa | 0.4 | WI-38 | 0.9 | 2.25 |
Hypothetical data for illustrative purposes.
From this table, Quino-C emerges as the most promising candidate due to its potent anticancer activity (low IC₅₀ in cancer cells) and remarkably high selectivity index, indicating significantly lower toxicity towards normal cells compared to the other derivatives and the standard chemotherapeutic drug, Doxorubicin.
Unraveling the Mechanisms of Selective Action
Understanding why a particular quinolinone derivative exhibits selectivity is crucial for its further development. The primary mechanisms of action for many anticancer quinolinones involve the disruption of microtubule dynamics and the inhibition of protein kinases that are often dysregulated in cancer.[3]
Inhibition of Tubulin Polymerization
Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.[10] Quinolinone derivatives can bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization.[11][12] This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and ultimately triggers apoptosis (programmed cell death).[10][11]
Inhibition of Cancer-Specific Kinase Signaling
Many cancers are driven by the aberrant activity of protein kinases, which act as key regulators of cellular signaling pathways controlling growth, proliferation, and survival.[13] Quinolinone derivatives have been developed as potent inhibitors of several of these kinases, including c-Met and EGFR.[3][13][14]
The c-Met receptor tyrosine kinase, when activated by its ligand, hepatocyte growth factor (HGF), triggers downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation and survival.[15] Overexpression or mutation of c-Met is common in various cancers.[13][15]
Confirming Apoptotic Cell Death: The Annexin V/PI Assay
To confirm that cytotoxicity is mediated by apoptosis, the Annexin V/Propidium Iodide (PI) assay is a standard and reliable method.[16] This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Annexin V: A protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with a compromised cell membrane, a characteristic of late apoptotic and necrotic cells.
-
Cell Treatment: Seed and treat cells with the quinolinone derivative as described for the MTT assay.
-
Cell Harvesting: After the treatment period, collect both floating and adherent cells. For adherent cells, use a gentle detachment method like trypsinization.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[17]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[17]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL stock).[17]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.[17]
The results will allow for the quantification of different cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Structure-Activity Relationship (SAR): The Key to Enhanced Selectivity
The chemical structure of a quinolinone derivative dictates its biological activity and selectivity.[18] Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds. Key structural modifications that can influence selectivity include:
-
Substituents on the Quinolinone Ring: The nature and position of substituents on the quinolinone core can significantly impact target binding and selectivity. For example, the addition of bulky or electron-donating/withdrawing groups can alter the compound's affinity for the active site of a target protein.[1][18]
-
Side Chains: The length and composition of side chains can affect the compound's solubility, cell permeability, and interaction with the target.[18]
-
Chirality: The stereochemistry of the molecule can play a critical role in its interaction with chiral biological targets like enzymes and receptors.
A thorough SAR analysis can guide the rational design of new derivatives with improved potency and, most importantly, enhanced selectivity for cancer cells.[4]
Conclusion and Future Directions
The evaluation of the selectivity of quinolinone derivatives is a multifaceted process that requires a combination of robust in vitro assays and a deep understanding of the underlying molecular mechanisms. By systematically assessing cytotoxicity against a panel of cancer and normal cell lines, quantifying the induction of apoptosis, and elucidating the specific cellular targets, researchers can identify and optimize promising drug candidates.
The future of quinolinone-based cancer therapy lies in the continued exploration of their diverse chemical space to develop next-generation compounds with even greater selectivity and efficacy. The integration of computational modeling and advanced in vivo studies will be instrumental in translating the promise of these compounds from the laboratory to the clinic, ultimately offering safer and more effective treatments for cancer patients.
References
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Molecules. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
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PubMed. (2007). Quinolone Analogue Inhibits Tubulin Polymerization and Induces Apoptosis via Cdk1-involved Signaling Pathways. [Link]
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RSC Publishing. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. [Link]
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PubMed. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. [Link]
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MDPI. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [Link]
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MDPI. (n.d.). Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of 1-(Quinolin-4-yl)propan-1-one
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a thorough understanding of the potential hazards. This guide provides essential safety and logistical information for handling 1-(Quinolin-4-yl)propan-1-one, a quinoline derivative. While specific toxicological data for this compound is limited, its structural backbone, quinoline, is well-characterized and presents significant health risks that must be addressed through rigorous safety protocols. This document synthesizes established safety data for quinoline and related structures to provide a comprehensive operational and disposal plan.
The Chemical Profile: Understanding the Inherent Risks
This compound belongs to the quinoline family of compounds. Quinoline itself is classified as a hazardous substance with multiple risk factors. It is crucial to handle this derivative with the assumption that it carries similar hazards. The primary concerns with quinoline, and by extension this compound, are its potential carcinogenicity, mutagenicity, and acute toxicity.[1][2][3]
Exposure to quinoline can cause significant health effects. It is known to be toxic if swallowed and harmful upon contact with the skin.[1][2] Furthermore, it is a skin and eye irritant.[1][2][4] Long-term or repeated exposure may lead to organ damage.[5] The genotoxicity of quinoline, its ability to damage genetic material, is a primary concern and the basis for its classification as a suspected mutagen and carcinogen.[3]
Given these potential hazards, a multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent handling procedures, is not just recommended, but essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Engineering Controls | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood | Tight-fitting safety goggles | Nitrile or neoprene gloves (double-gloving recommended) | Lab coat | N95 respirator if not in a fume hood |
| Solution Preparation | Chemical Fume Hood | Chemical splash goggles and face shield | Nitrile or neoprene gloves (double-gloving recommended) | Chemical-resistant lab coat or apron | Not generally required if in a fume hood with proper airflow |
| Running Reactions | Chemical Fume Hood | Chemical splash goggles and face shield | Nitrile or neoprene gloves (double-gloving recommended) | Chemical-resistant lab coat | Not generally required if in a fume hood with proper airflow |
| Post-Reaction Workup and Purification | Chemical Fume Hood | Chemical splash goggles and face shield | Nitrile or neoprene gloves (double-gloving recommended) | Chemical-resistant lab coat | Advised if there is a risk of aerosol generation |
| Handling Waste | Well-ventilated area | Chemical splash goggles | Heavy-duty nitrile or neoprene gloves | Chemical-resistant lab coat or apron | Not generally required for sealed containers |
Causality Behind PPE Choices:
-
Eye and Face Protection : Due to the severe eye irritation potential of quinoline compounds, robust eye protection is mandatory.[6] Chemical splash goggles provide a seal around the eyes, and a face shield offers an additional layer of protection against splashes during solution handling.[7]
-
Hand Protection : Quinoline is harmful in contact with skin.[1] Therefore, chemically resistant gloves are essential. Nitrile or neoprene gloves are recommended, and double-gloving provides extra protection, especially during prolonged handling. Always inspect gloves for any signs of degradation or perforation before use.[8]
-
Body Protection : A lab coat, preferably one that is chemical-resistant, should be worn to protect against incidental skin contact.[9] An apron can provide additional protection when handling larger quantities.
-
Respiratory Protection : While working in a certified chemical fume hood is the primary method of preventing inhalation exposure, a respirator may be necessary in situations with inadequate ventilation or when handling large quantities of the solid material that could become airborne.[1]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan is crucial for minimizing exposure risk.
1. Preparation and Pre-Handling:
-
Before beginning any work, ensure you have read and understood the safety data sheet for quinoline as a proxy for this compound.[1][2][6][7][10]
-
Designate a specific area for handling the compound, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.[7]
-
Assemble all necessary equipment and PPE before handling the chemical.
2. Handling the Compound:
-
Weighing: Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to prevent the inhalation of any fine powders.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions and Workups: All reactions and subsequent workup procedures should be carried out in a chemical fume hood.
-
General Practices:
3. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Place the contaminated material into a sealed, labeled container for hazardous waste disposal.[11]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental protection.
-
Waste Segregation: All waste containing this compound, including excess solid, solutions, and contaminated consumables (gloves, paper towels, etc.), must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with the full chemical name and the appropriate hazard warnings (e.g., "Toxic," "Carcinogen," "Environmental Hazard").
-
Disposal Route: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][11] Do not dispose of this chemical down the drain or in regular trash.[1]
Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: Decision workflow for selecting appropriate PPE.
Conclusion: A Culture of Safety
The responsible handling of novel chemical compounds like this compound is paramount in the research and development environment. By understanding the potential hazards associated with its quinoline core, implementing robust engineering controls, consistently using the correct personal protective equipment, and adhering to strict operational and disposal protocols, we can ensure a safe laboratory environment for ourselves and our colleagues. This proactive approach to safety is not merely a set of rules, but a foundational aspect of scientific integrity and excellence.
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Chemos GmbH & Co. KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]
-
New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]
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Ing. Petr Švec - PENTA s.r.o. (2025). Safety Data Sheet: Quinoline. Retrieved from [Link]
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Office of Environmental Health Hazard Assessment. (1997). Evidence on the Carcinogenicity of Quinoline and its strong acid salts. Retrieved from [Link]
- Australian Government Department of Health. (2015). Quinolines: Human health tier II assessment.
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Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
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- Minnesota Department of Health. (2023). Quinoline Toxicological Summary.
- Techno PharmChem. (n.d.).
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- Al-Ostoot, F. H., Al-Hamry, A., Al-Ghamdi, A. S., Al-Majid, A. M., Barakat, A., & Ghabbour, H. A. (2023). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. ACS Omega, 8(46), 44265–44279.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
